Rsv-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H18Cl2N2O5 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
methyl 5,7-dichloro-2-[2-(2-hydroxy-4-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H18Cl2N2O5/c1-33-13-7-8-15(19(30)11-13)22-20(14-5-3-4-6-18(14)28-22)25(24(32)34-2)23(31)16-9-12(26)10-17(27)21(16)29-25/h3-11,28-30H,1-2H3 |
InChI Key |
INWIINICFOIREO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rsv-IN-11 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Respiratory Syncytial Virus (RSV) Fusion Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific therapeutic agent designated "Rsv-IN-11" has been identified in the current body of scientific literature. This guide, therefore, details the mechanism of action for the well-established class of small-molecule Respiratory Syncytial Virus (RSV) fusion inhibitors. The data and methodologies presented are synthesized from published research on representative compounds of this class, such as presatovir (B610194) (GS-5806), sisunatovir (B610609) (RV521), and TMC353121.
Executive Summary
Respiratory Syncytial Virus (RSV) represents a significant global health burden, particularly for infants, young children, and the elderly.[1][2] A critical step in the RSV life cycle is the fusion of the viral envelope with the host cell membrane, a process mediated by the RSV fusion (F) glycoprotein (B1211001).[1][2][3] Small-molecule inhibitors targeting the F protein have emerged as a potent class of antiviral therapeutics. These inhibitors function by binding to a specific conformation of the F protein, thereby preventing the structural changes required for membrane fusion and subsequent viral entry. This guide provides a comprehensive overview of this mechanism, including the molecular interactions, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for their characterization.
The Molecular Target: RSV Fusion (F) Glycoprotein
The RSV F protein is a type I transmembrane glycoprotein essential for viral entry.[1][4] It is synthesized as a precursor that is cleaved into two disulfide-linked subunits, F1 and F2. The F protein exists in a metastable prefusion conformation on the viral surface.[1][2][3] Upon triggering, it undergoes a series of irreversible conformational changes to a highly stable postfusion state, which drives the merger of the viral and host cell membranes.[5][6] This conformational change is the primary target for the class of fusion inhibitors discussed herein.
Mechanism of Action: Stabilization of the Prefusion Conformation
Small-molecule RSV fusion inhibitors operate through a novel allosteric mechanism. Their primary mode of action is to stabilize the metastable prefusion conformation of the F protein, preventing its transition to the fusogenic postfusion state.[1][2][3]
3.1 Binding Site: Crystallographic and molecular modeling studies have revealed that these inhibitors bind to a highly conserved, three-fold-symmetric pocket located within the central cavity of the prefusion F protein trimer.[1][2][3] This binding site is distinct from the regions targeted by neutralizing antibodies like palivizumab. The pocket is formed by residues from different F protein subunits, and inhibitor binding effectively tethers these subunits together.[1]
3.2 Molecular Interactions: The inhibitors typically engage in aromatic stacking interactions with key phenylalanine residues within the binding pocket, such as Phe140 and Phe488.[1] This interaction acts as a "molecular glue," stabilizing the prefusion F protein and increasing the energy barrier for the conformational change required for fusion.[1][2][3] By locking the F protein in its prefusion state, these compounds prevent the extension of the fusion peptide and the subsequent collapse of the protein into the six-helix bundle structure that drives membrane fusion.[7][8]
3.3 Downstream Consequences: The direct consequence of stabilizing the prefusion F protein is the inhibition of:
-
Virus-cell fusion: The primary mechanism of viral entry is blocked, preventing the release of the viral genome into the host cell cytoplasm.[9][10][11]
-
Cell-cell fusion (Syncytia formation): The F protein expressed on the surface of infected cells can mediate fusion with neighboring cells, leading to the formation of large, multinucleated syncytia, a hallmark of RSV infection in vitro.[1][7] Fusion inhibitors effectively block this process.[7][9]
Signaling Pathways and Logical Relationships
The mechanism of action of RSV fusion inhibitors is a direct protein-inhibitor interaction that prevents a physical process. The following diagram illustrates the logical relationship between the inhibitor, the F protein conformations, and the outcome for viral entry.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
An In-depth Technical Guide to RSV Polymerase Inhibition: A Profile of Lumicitabine (ALS-8176)
Disclaimer: No public domain information was found for a specific compound designated "Rsv-IN-11". This guide provides a comprehensive technical overview of a well-characterized respiratory syncytial virus (RSV) polymerase inhibitor, lumicitabine (B608685) (ALS-8176), and its active metabolite, ALS-8112, as a representative example of this class of antiviral agents.
Introduction to RSV and the Viral Polymerase Target
Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults.[1] The virus is an enveloped, non-segmented, negative-sense RNA virus belonging to the Paramyxoviridae family.[1] A critical component of the RSV replication machinery is the viral RNA-dependent RNA polymerase (RdRp), which is part of the large multifunctional protein (L protein).[1][2][3] The L protein, in complex with the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3] Its essential enzymatic activities make the RSV polymerase a prime target for antiviral drug development.[1][4][5]
The L protein comprises several functional domains, including the RdRp domain, a capping domain (polyribonucleotidyl transferase), and a methyltransferase domain, which are all crucial for producing viable viral progeny.[2][3][6] Inhibiting the polymerase function effectively halts viral replication, thereby reducing viral load and mitigating disease symptoms.[4]
Lumicitabine (ALS-8176): A Nucleoside Analog RSV Polymerase Inhibitor
Lumicitabine (ALS-8176) is an orally bioavailable prodrug of the cytidine (B196190) nucleoside analog ALS-8112.[7][8] Upon administration, lumicitabine is converted to its active form, ALS-8112, which then undergoes intracellular phosphorylation to the active triphosphate metabolite, ALS-8112-triphosphate.[7]
Mechanism of Action
The antiviral activity of this compound is mediated by its active triphosphate form, ALS-8112-triphosphate.[7] This active metabolite acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV RdRp.[7] Once incorporated, ALS-8112-triphosphate functions as a chain terminator, preventing further elongation of the viral RNA and thus inhibiting viral replication.[7] A key characteristic of ALS-8112-triphosphate is its high selectivity for the RSV polymerase over human cellular polymerases, which contributes to its favorable safety profile.[7]
Quantitative Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of the active form, ALS-8112, and its prodrug, lumicitabine.
Table 1: In Vitro Antiviral Activity of ALS-8112 and Other RSV Inhibitors
| Compound | Assay Type | Cell Line | RSV Strain | EC50 | Selectivity Index (CC50/EC50) | Reference |
| ALS-8112 | CPE-based | HEp-2 | A (Long) | 0.3 µM | >333 | [8] |
| ALS-8176 | CPE-based | HEp-2 | A (Long) | 0.5 µM | >200 | [8] |
| AZ-27 | Not Specified | HEp-2 | A | 10-40 nM | Not Specified | [1] |
| AZ-27 | Not Specified | HEp-2 | B | ~1 µM | Not Specified | [1] |
| PC786 | Cell-free enzyme | - | - | 2.1 nM | Not Applicable | [7] |
| PC786 | Minigenome | HEp-2 | - | 0.5 nM | Not Specified | [7] |
| Ribavirin | CPE-based | HEp-2 | A (Long) | 4.1 µM | >24 | [8] |
CPE: Cytopathic Effect; EC50: 50% effective concentration.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| ALS-8112 | HEp-2 | >100 |
| ALS-8176 | HEp-2 | >100 |
| Ribavirin | HEp-2 | >100 |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Antiviral Assay (Cytopathic Effect - CPE)
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and cells are infected with an RSV strain (e.g., A Long) at a predetermined multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, serial dilutions of the test compound (e.g., ALS-8112) are added to the wells. Control wells with no virus, virus only, and no compound are included.
-
Incubation: Plates are incubated for 4-5 days at 37°C until the virus-only control wells show significant cytopathic effect.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial metabolic activity. The absorbance is read on a plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
RSV Minigenome Assay
This assay measures the activity of the RSV polymerase complex independently of a full viral infection.[9]
-
Cell Culture and Transfection: HEp-2 cells are typically used. The cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing a subgenomic RSV replicon (minigenome) that encodes a reporter gene, such as luciferase.[9][10]
-
Compound Treatment: The test inhibitor is added to the cell culture medium at various concentrations after transfection.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for the expression of the viral proteins, assembly of the polymerase complex, and transcription of the reporter gene from the minigenome.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the inhibitor, compared to the untreated control, is used to determine the inhibitor's potency against the viral polymerase activity.
In Vitro Polymerase Assay
This biochemical assay directly measures the enzymatic activity of the purified RSV polymerase complex.[10]
-
Purification of Polymerase Complex: The RSV L and P proteins are co-expressed (e.g., in an insect cell system using baculovirus vectors) and purified to obtain the active L-P complex.[10]
-
Reaction Mixture: The purified polymerase is incubated in a reaction buffer containing a short RNA template corresponding to the viral promoter, ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP).
-
Inhibitor Addition: The test compound (in its active form, e.g., ALS-8112-triphosphate) is added to the reaction mixture at varying concentrations.
-
Reaction and Termination: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific time and then stopped.
-
Product Analysis: The newly synthesized radiolabeled RNA products are separated from unincorporated NTPs and analyzed, typically by denaturing polyacrylamide gel electrophoresis followed by phosphorimaging.
-
Data Analysis: The intensity of the RNA product bands is quantified to determine the level of inhibition at each compound concentration, allowing for the calculation of the IC50 value.
Resistance Profile
Resistance to nucleoside polymerase inhibitors like ALS-8112 has been shown to have a high barrier in vitro.[8] Multiple mutations in the active site of the polymerase are typically required for the virus to develop a resistant phenotype.[8] This is in contrast to some other classes of RSV inhibitors, such as fusion inhibitors, where a single amino acid change can confer resistance.[8] The selection of resistance-conferring mutations within the L gene provides strong evidence that the L protein is the direct target of the inhibitor.[7]
In Vivo Efficacy and Clinical Development
The prodrug, lumicitabine (ALS-8176), was advanced into clinical trials due to the poor oral bioavailability of the parent compound, ALS-8112.[7] In a human challenge study, healthy adults infected with RSV and treated with lumicitabine showed a significant reduction in viral load and disease severity compared to placebo.[7][8] These promising results have supported its further development for the treatment of RSV infections in various patient populations.[8][11]
Conclusion
RSV polymerase inhibitors represent a promising therapeutic strategy for the treatment of RSV infections. Lumicitabine (ALS-8176), a prodrug of the nucleoside analog ALS-8112, demonstrates potent and selective inhibition of the viral RdRp through chain termination. Its high barrier to resistance and proven efficacy in reducing viral load in clinical settings underscore the potential of this class of antivirals to address the significant unmet medical need for effective RSV therapeutics. The detailed experimental protocols outlined provide a framework for the continued discovery and characterization of novel RSV polymerase inhibitors.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. What are RSV polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling the Molecular Targets of Respiratory Syncytial Virus: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the strategies and methodologies for identifying and validating molecular targets of inhibitors against the Respiratory Syncytial Virus (RSV). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral therapeutics for RSV, a leading cause of severe lower respiratory tract infections globally.
Introduction to Respiratory Syncytial Virus (RSV)
Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded, negative-sense RNA virus belonging to the Pneumoviridae family.[1][2] Its genome is approximately 15.2 kb in length and encodes 11 proteins that orchestrate the viral life cycle and modulate the host immune response.[2][3][4] The significant global health burden of RSV, particularly in infants, the elderly, and immunocompromised individuals, underscores the urgent need for effective antiviral therapies.[2][5] Key viral proteins, including the attachment (G) and fusion (F) glycoproteins, the RNA-dependent RNA polymerase (L) complex, and non-structural proteins (NS1 and NS2), represent primary targets for antiviral drug development.[1][4][6][7]
Key Molecular Targets for RSV Inhibitors
The development of effective RSV antivirals hinges on the identification and characterization of viral or host factors that are essential for viral replication. Below are the primary targets for RSV inhibitor development.
Viral Proteins as Direct Targets
The RSV genome encodes several proteins that are critical for its replication and survival, making them attractive targets for direct-acting antivirals.
-
Fusion (F) Protein: This highly conserved glycoprotein (B1211001) is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[6][8] The F protein exists in two main conformations: a metastable prefusion (pre-F) and a stable post-fusion (post-F) form.[9] The pre-F conformation is the primary target for neutralizing antibodies and small molecule inhibitors that aim to prevent the conformational changes required for membrane fusion.[7][9]
-
Attachment (G) Glycoprotein: The G protein mediates the initial attachment of the virus to host cells by binding to cell surface receptors like CX3CR1.[8][10] While not as conserved as the F protein, it remains a viable target for therapeutic intervention.[1][8]
-
RNA-Dependent RNA Polymerase (L) Complex: The viral polymerase complex, consisting of the large polymerase protein (L), phosphoprotein (P), and nucleoprotein (N), is responsible for the transcription and replication of the viral RNA genome.[4][11] The L protein contains the catalytic core with RNA-dependent RNA polymerase (RdRp), capping, and polyadenylation activities, making it a prime target for nucleoside and non-nucleoside inhibitors.[4]
-
Non-Structural Proteins (NS1 and NS2): These proteins are key virulence factors that counteract the host's innate immune response, particularly the interferon (IFN) signaling pathway.[3][12] By inhibiting the production and signaling of interferons, NS1 and NS2 promote viral replication.[3][13] Targeting these proteins could restore the host's antiviral defenses.
Host Factors as Indirect Targets
Targeting host factors required for viral replication can be an effective strategy that may also reduce the likelihood of developing viral resistance.
-
Cellular Receptors: RSV utilizes several host cell surface molecules for attachment and entry, including nucleolin and CX3C motif chemokine receptor 1 (CX3CR1), which interact with the viral F and G proteins, respectively.[8][10][14] Blocking these interactions can prevent the initial stages of infection.
-
Innate Immune Signaling Pathways: RSV has evolved mechanisms to evade the host's innate immune system, such as suppressing the JAK/STAT pathway to block interferon signaling.[13] The Toll-like receptor (TLR) and retinoic acid-inducible gene I (RIG-I) pathways are also involved in the host response to RSV infection.[15][16] Modulating these pathways to enhance the antiviral response is a promising therapeutic strategy.
Quantitative Data on RSV Inhibition
The following table summarizes the types of quantitative data typically generated in the process of identifying and characterizing RSV inhibitors. The values presented are hypothetical and for illustrative purposes.
| Inhibitor | Target | Assay Type | IC50 / EC50 (nM) | Neutralization Titer (1:X) |
| Compound A | F Protein | Plaque Reduction Assay | 50 | 1600 |
| Compound B | L Protein (RdRp) | Biochemical Polymerase Assay | 15 | N/A |
| Compound C | L Protein (RdRp) | Cell-Based Replicon Assay | 100 | N/A |
| MAb-1 | F Protein (pre-F) | Microneutralization Assay | N/A | 6400 |
| Compound D | NS1/NS2 | IFN-Stimulated Gene Reporter Assay | 250 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and validation of RSV inhibitor targets.
Biochemical Assays
-
RSV RNA-Dependent RNA Polymerase (RdRp) Assay:
-
Objective: To measure the enzymatic activity of the RSV L-P polymerase complex and assess the inhibitory potential of test compounds.[11]
-
Methodology:
-
Purify the recombinant RSV L and P proteins.
-
Combine the L-P complex with a short RNA template corresponding to the viral promoter.[11][17]
-
Initiate the reaction by adding radiolabeled NTPs.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and separate the resulting radiolabeled RNA products using denaturing polyacrylamide gel electrophoresis.
-
Detect and quantify the RNA products by autoradiography or phosphor imaging to determine the level of inhibition.[11][17]
-
-
Cell-Based Assays
-
RSV Neutralization Assay:
-
Objective: To determine the concentration of an antibody or compound required to inhibit RSV infection of cultured cells by 50% (IC50).[18]
-
Methodology:
-
Seed permissive cells (e.g., HEp-2) in 96-well plates and incubate overnight.[19]
-
Prepare serial dilutions of the test compound or antibody.
-
Mix the diluted samples with a known amount of RSV (e.g., a recombinant RSV expressing a reporter gene like GFP or mCherry).[18]
-
Incubate the virus-sample mixture to allow for neutralization.
-
Add the mixture to the cells and incubate for several days.[18]
-
Quantify viral replication by measuring the reporter gene expression (fluorescence), by plaque counting, or by ELISA for a viral antigen.[18]
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Virus Overlay Protein Binding Assay (VOPBA) with Peptide Arrays:
-
Objective: To identify the specific domains of a host protein that interact with a viral protein.[14]
-
Methodology:
-
Synthesize a peptide array of overlapping 12-mer peptides covering the sequence of the host protein of interest (e.g., nucleolin) on a cellulose (B213188) membrane.[14]
-
Activate and block the membrane to prevent non-specific binding.
-
Incubate the membrane with purified, concentrated RSV.
-
Wash the membrane to remove unbound virus.
-
Detect bound virus by incubating with a primary antibody against an RSV protein (e.g., RSV-F), followed by a labeled secondary antibody.
-
Identify the peptides that show a signal, indicating the binding domains.[14]
-
-
Visualizations: Pathways and Workflows
RSV Life Cycle and Potential Drug Targets
Caption: Simplified schematic of the RSV life cycle highlighting key stages and potential drug targets.
RSV Inhibition of Innate Immune Signaling
Caption: RSV non-structural proteins NS1 and NS2 inhibit the host's innate immune response.
Experimental Workflow for Target Identification
Caption: A general experimental workflow for identifying the molecular target of an RSV inhibitor.
References
- 1. RSV Assays | Cell Biolabs [cellbiolabs.com]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the Target Population for Primary Respiratory Syncytial Virus Two-Step Prevention in Infants: Normative Outcome of Hospitalisation Assessment for Newborns (NOHAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 7. researchgate.net [researchgate.net]
- 8. RSV Infection Life Cycle and Vaccine Target Discovery - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Therapeutic Targets From Spreading Patterns Against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. mdpi.com [mdpi.com]
- 15. worldscientific.com [worldscientific.com]
- 16. Respiratory Syncytial Virus Activates Innate Immunity through Toll-Like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Rsv-IN-11: An In-Depth Technical Guide on its Antiviral Activity Spectrum
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated "Rsv-IN-11." This guide, therefore, utilizes data for a representative and well-characterized Respiratory Syncytial Virus (RSV) inhibitor, MDT-637, to illustrate the expected antiviral activity spectrum and mechanistic profile for a compound of this class. MDT-637 is a novel RSV fusion inhibitor with potent in vitro activity.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2][3][4] The development of effective antiviral therapeutics is a critical public health priority. This document provides a comprehensive technical overview of the antiviral activity of a representative RSV fusion inhibitor, MDT-637. The data presented herein demonstrates potent and broad-spectrum activity against various RSV genotypes. This guide is intended for researchers, scientists, and drug development professionals.
Antiviral Activity Spectrum of MDT-637
MDT-637 exhibits potent antiviral activity against a range of laboratory and clinical strains of both RSV A and B subtypes. The 50% inhibitory concentrations (IC50) are in the low nanomolar to picomolar range, indicating high potency. The compound's efficacy is significantly greater than that of ribavirin (B1680618), a nucleoside analog with known anti-RSV activity.[5]
| Virus Strain/Subtype | Assay Method | IC50 (ng/mL) | IC50 (nM) | Reference |
| RSV-A Long | qPCR | 1.42 | 2.78 | [5] |
| RSV-A Long | qCulture | 1.83 | 3.58 | [5] |
| RSV-A2 | Cytopathic Effect | 0.715 | 1.40 | [5] |
| RSV Lab Strain 1 | Not Specified | 0.36 | 0.70 | [5] |
| RSV Lab Strain 2 | Not Specified | 3.4 | 6.65 | [5] |
| RSV Clinical Strain 1 | Not Specified | 0.5 | 0.98 | [5] |
| RSV Clinical Strain 2 | Not Specified | 1.2 | 2.35 | [5] |
| RSV Clinical Strain 3 | Not Specified | 0.8 | 1.56 | [5] |
| RSV Clinical Strain 4 | Not Specified | 1.5 | 2.93 | [5] |
| Ribavirin (for comparison) | ||||
| RSV-A Long | qPCR | 16,973 | 69,500 | [5] |
| RSV-A Long | qCulture | 20,509 | 83,980 | [5] |
| RSV-A2 | Cytopathic Effect | 16,847 | 68,990 | [5] |
Mechanism of Action
RSV is an enveloped RNA virus with two primary surface glycoproteins involved in cell entry: the attachment glycoprotein (B1211001) (G) and the fusion glycoprotein (F).[2][6] The F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the host cell cytoplasm.[2][6][7] MDT-637 is a fusion inhibitor that targets the RSV F protein, preventing the conformational changes necessary for membrane fusion.[5][8] This blockade of viral entry effectively halts the replication cycle at its earliest stage.
Experimental Protocols
The antiviral activity of MDT-637 was determined using cell-based assays. The general workflow for these experiments is outlined below.
Cell Culture and Virus Propagation
-
Cell Line: HEp-2 cells are commonly used for RSV propagation and antiviral assays.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Laboratory-adapted strains (e.g., RSV-A Long, RSV-A2) and clinical isolates of RSV are propagated in HEp-2 cells to generate viral stocks.
Antiviral Activity Assay (Quantitative PCR-based)
-
Cell Plating: HEp-2 cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: A serial dilution of the test compound (e.g., MDT-637) is prepared in the assay medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed. The virus is then added to the cells at a predetermined multiplicity of infection (MOI), along with the various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
RNA Extraction: Viral RNA is extracted from the cell culture supernatant or cell lysates.
-
Quantitative PCR (qPCR): The amount of viral RNA is quantified using a one-step real-time reverse transcription PCR (RT-qPCR) targeting a conserved region of the RSV genome.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Understanding the Role of RSV Nucleoprotein (N) Inhibitors in Viral Replication: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of Nucleoprotein (N) inhibitors in the replication of Respiratory Syncytial Virus (RSV). Due to the lack of publicly available information on a specific compound designated "Rsv-IN-11," this document will focus on the well-characterized RSV N-protein inhibitor, RSV604 , as a representative example to illustrate the mechanism of action and therapeutic potential of this class of antiviral compounds.
Introduction to Respiratory Syncytial Virus and the Nucleoprotein Target
Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded negative-sense RNA virus and a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2][3] The RSV genome encodes 11 proteins, including the crucial nucleoprotein (N).[4][5][6] The N protein encapsidates the viral RNA genome to form a helical ribonucleoprotein (RNP) complex.[2][7] This RNP complex serves as the template for both viral RNA transcription and replication by the viral RNA-dependent RNA polymerase (RdRp).[8][9] Consequently, the N protein is an attractive target for antiviral drug development, as its inhibition can effectively halt viral replication.[1][7]
Mechanism of Action of RSV N-Protein Inhibitors
RSV N-protein inhibitors are small molecules that target the N protein, interfering with its essential functions in the viral life cycle.[7] The primary mechanism of action involves disrupting the formation or function of the RNP complex, which in turn inhibits viral RNA synthesis.[1][7]
RSV604 is a small molecule inhibitor that has been investigated in clinical trials and serves as a key example of an RSV N-protein inhibitor.[1][10] Studies have demonstrated that RSV604 directly binds to the RSV N protein.[1] This interaction leads to a dual mechanism of action in certain cell lines:
-
Inhibition of viral RNA synthesis: By binding to the N protein, RSV604 is thought to interfere with the proper assembly or function of the RNP complex, thereby impeding the synthesis of new viral RNA.[1]
-
Reduction of infectivity of released virions: RSV604 has also been shown to decrease the infectivity of the progeny virus particles.[1]
The potency of RSV604 can be cell-line dependent, suggesting that host cell factors may play a role in its antiviral activity.[1]
Quantitative Data on the Antiviral Activity of RSV604
The following table summarizes the in vitro antiviral activity of RSV604 against RSV.
| Parameter | Cell Line | Value | Reference |
| EC50 | HeLa | ~2 µM | [1] |
| EC50 | HEp-2 | ~2 µM | [1] |
| EC50 | BHK-21 | Minimal Activity | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
This section outlines the general methodologies used to characterize the activity of RSV N-protein inhibitors like RSV604.
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., HEp-2 or HeLa cells) in multi-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of RSV.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound (e.g., RSV604).
-
Overlay: After incubation, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control to determine the EC50 value.
This method quantifies the effect of an inhibitor on viral RNA synthesis.
-
Infection and Treatment: Infect host cells with RSV and treat with the inhibitor at a desired concentration.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA.
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for a viral gene (e.g., the N gene).
-
Quantitative PCR: Perform real-time PCR using the cDNA as a template with specific primers and a fluorescent probe to quantify the amount of viral genetic material.
-
Data Analysis: Compare the levels of viral RNA in treated samples to untreated controls to determine the extent of inhibition of RNA synthesis.
SPR can be used to demonstrate the direct interaction between an inhibitor and its protein target.
-
Protein Immobilization: Purify the recombinant RSV N protein and immobilize it on a sensor chip.
-
Compound Injection: Flow different concentrations of the inhibitor (e.g., RSV604) over the sensor chip surface.
-
Binding Measurement: Measure the change in the refractive index at the surface of the chip as the inhibitor binds to the immobilized N protein. This change is proportional to the mass of the bound analyte.
-
Data Analysis: Analyze the binding curves to determine the affinity and kinetics of the interaction.
Visualizing the Role of N-Protein Inhibitors in RSV Replication
The following diagrams, generated using the DOT language, illustrate the RSV replication cycle and the points of intervention for N-protein inhibitors.
Caption: The Respiratory Syncytial Virus (RSV) replication cycle within a host cell.
Caption: Mechanism of action of RSV N-protein inhibitors.
Conclusion
RSV N-protein inhibitors represent a promising class of antiviral agents with the potential to address the significant unmet medical need for effective RSV therapeutics. By targeting a key viral protein essential for replication, these inhibitors can effectively suppress viral propagation. While the specific compound "this compound" remains uncharacterized in the public domain, the study of molecules like RSV604 provides a solid framework for understanding the mechanism of action, evaluating antiviral potency, and guiding the future development of this important class of drugs. Further research and clinical evaluation of novel N-protein inhibitors are crucial for bringing effective treatments to patients suffering from severe RSV infections.
References
- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RSV604 on Respiratory Syncytial Virus Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1][2] The RSV genome is a single-stranded RNA molecule of approximately 15.2 kb, encoding 11 proteins that are crucial for viral replication and pathogenesis.[1][2][3] The development of effective antiviral therapeutics against RSV is a significant global health priority. This technical guide focuses on the effects of RSV604, an inhibitor of the RSV nucleoprotein (N), on viral gene expression. While the user initially inquired about "Rsv-IN-11," this document will detail the known impacts of the well-characterized compound RSV604 as a representative case study of an RSV replication inhibitor.
RSV604 has been identified as a post-entry inhibitor of RSV replication, demonstrating activity against both RSV A and B serogroups.[4] Its mechanism of action involves targeting the viral N protein, a highly conserved structural protein essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.[2][5] This RNP complex is the template for viral RNA synthesis, including both replication of the genome and transcription of viral mRNAs.[2] By interfering with the function of the N protein, RSV604 disrupts these fundamental processes, ultimately leading to a reduction in viral gene expression and the production of new infectious virus particles.[5]
Mechanism of Action of RSV604
RSV604 exhibits a dual mechanism of action in certain cell types, such as HeLa cells, where it both inhibits RSV RNA synthesis and reduces the infectivity of the virus particles that are released.[5] However, in other cell lines like BHK-21, its primary effect is to abolish the infectivity of the released virus without significantly impacting viral RNA synthesis.[5] This cell-type-dependent potency highlights the complexity of its antiviral activity. The current understanding suggests that RSV604 may act at a stage prior to the formation of the viral replication complex.[5]
dot
Caption: Mechanism of action of RSV604 on the RSV replication cycle.
Quantitative Effects of RSV604 on RSV Gene Expression
The inhibitory activity of RSV604 on RSV replication and gene expression has been quantified in various in vitro studies. The following tables summarize key data on its efficacy.
Table 1: In Vitro Antiviral Activity of RSV604
| Parameter | Cell Line | RSV Strain | Value | Reference |
| EC50 | HEp-2 | RSV-A-Long | ~1 µM | [4] |
| Reduction in Virus Production | HEp-2 | RSV-A-Long | 4 logs | [4] |
Table 2: Effect of RSV604 on Viral RNA Synthesis
| Treatment | Cell Line | Time Post-Infection | Method | Reduction in Viral RNA | Reference |
| RSV604 (10 µM) | HEp-2 | 12 hours | qRT-PCR | Significant reduction | [4] |
| RSV604 (1x EC90) | HeLa | Various | qRT-PCR | Inhibition of RNA synthesis | [5] |
| RSV604 (1x EC90) | BHK-21 | Various | qRT-PCR | No effect on RNA synthesis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an antiviral compound's effect on viral gene expression. Below are protocols for key experiments cited in the evaluation of RSV604 and similar inhibitors.
Plaque Assay for Viral Titer Determination
This assay is used to quantify the number of infectious virus particles.
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of virus-containing supernatant are added to the cell monolayers and incubated for a set period (e.g., 96 hours) to allow for plaque formation.
-
Overlay: After the initial incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Staining: Once plaques are visible, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. Each plaque represents a single infectious virus particle.
dot
References
- 1. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus [mdpi.com]
- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on a Representative RSV Nucleoside Inhibitor: Efficacy and Mechanism Against RSV A and B Subtypes
Disclaimer: As of the latest available data, a specific antiviral agent designated "Rsv-IN-11" is not documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of a representative and well-characterized class of Respiratory Syncytial Virus (RSV) inhibitors: nucleoside analogues that target the viral RNA-dependent RNA polymerase (RdRp) . The data, protocols, and mechanisms described herein are based on published information for compounds such as ALS-8112 (the active metabolite of Lumicitabine) and similar nucleoside inhibitors, serving as a technical proxy for understanding the core attributes of this antiviral class against both RSV A and B subtypes.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and older adults. The virus is classified into two major antigenic subtypes, A and B, both of which co-circulate globally. Nucleoside inhibitors represent a promising class of direct-acting antivirals that target the highly conserved RNA-dependent RNA polymerase (L protein) of RSV. These inhibitors function as chain terminators of viral RNA synthesis, effectively halting viral replication. This document provides an in-depth technical overview of the antiviral activity, mechanism of action, and evaluation methodologies for this class of compounds against both RSV A and B subtypes.
Quantitative Antiviral Activity
The in vitro potency of representative nucleoside inhibitors is typically evaluated against laboratory strains and clinical isolates of both RSV subtypes. The 50% effective concentration (EC50) is a key metric for antiviral activity, while the 50% cytotoxic concentration (CC50) is used to determine the compound's toxicity to host cells. The ratio of these values (CC50/EC50) provides the selectivity index (SI), a measure of the compound's therapeutic window.
| Compound Class/Name | Target | RSV Subtype | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Nucleoside Analogue (ALS-8112) | RNA Polymerase | RSV A | A2 | HEp-2 | 0.153[1] | >100[1] | >653 |
| RSV B | B1 | HEp-2 | 0.132[1] | >100[1] | >757 | ||
| RSV A | Clinical Isolates | HEp-2 | 0.09 - 0.73[1] | N/A | N/A | ||
| Nucleoside Analogue (Obeldesivir) | RNA Polymerase | RSV A & B | Clinical Isolates | N/A | 0.20 - 0.66[2] | N/A | N/A |
| Nucleoside Analogue (4'-Fluorouridine) | RNA Polymerase | RSV A & B | Various | N/A | 0.61 - 1.2[3] | N/A | N/A |
| L-protein Inhibitor (EDP-323) | RNA Polymerase | RSV A | Long | HEp-2 | 0.11 - 0.44 (nM) | N/A | N/A |
| RSV B | Various | HEp-2 | 0.11 - 0.44 (nM)[4] | N/A | N/A |
N/A: Not Available in the cited literature.
Mechanism of Action: Targeting RSV Polymerase
Nucleoside inhibitors exert their antiviral effect by targeting the RSV RNA-dependent RNA polymerase (RdRp), a key component of the viral replication and transcription complex.
-
Prodrug Activation: Many nucleoside inhibitors are administered as prodrugs (e.g., Lumicitabine) to enhance oral bioavailability.[5] Once inside the host cell, the prodrug is metabolized into its active nucleoside analogue form (e.g., ALS-8112).
-
Intracellular Phosphorylation: Host cell kinases phosphorylate the nucleoside analogue to its active 5'-triphosphate form.[2][6]
-
Incorporation and Chain Termination: The triphosphate metabolite competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RSV polymerase. Once incorporated, the modified nucleoside prevents further elongation of the RNA chain, thus terminating viral genome replication and transcription.
Experimental Protocols
The evaluation of novel anti-RSV compounds requires a suite of standardized in vitro assays.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is the gold standard for quantifying the titer of infectious virus and assessing the efficacy of an antiviral compound.
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2 or Vero cells) in 24- or 96-well plates and incubate to form a confluent monolayer.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Pre-incubate a known titer of RSV (A or B subtype) with the compound dilutions for 1-2 hours.
-
Adsorption: Remove the culture medium from the cells and add the virus-compound mixture. Allow the virus to adsorb to the cells for 2 hours at 37°C.[7]
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or Avicel) mixed with the corresponding compound dilutions. This overlay restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin or a methanol:ethanol mixture).[8] Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas. Alternatively, immunostaining using an RSV-specific antibody can be employed for more specific plaque detection.[9]
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated, virus-infected control wells.[10]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Objective: To determine the compound concentration that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[11] Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.[11]
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
CC50 Calculation: The CC50 is calculated as the compound concentration that reduces the absorbance by 50% compared to untreated control cells.
Microneutralization Assay
This assay is typically used to quantify the titer of neutralizing antibodies but can be adapted to screen for antiviral compounds.[12]
Objective: To assess the ability of a compound to neutralize RSV infectivity.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Neutralization: Mix the compound dilutions with a standard amount of RSV and incubate for 1-2 hours at 37°C to allow the compound to bind to or affect the virus.[11]
-
Infection: Add the compound-virus mixture to wells containing a monolayer of susceptible cells.
-
Incubation: Incubate the plates for several days.
-
Endpoint Measurement: Determine the extent of viral infection. This can be done by:
-
Visual Scoring: Microscopically scoring the cytopathic effect (CPE) in each well.
-
Colorimetric Methods: Using assays like the MTT assay to quantify cell viability.[11]
-
Automated Imaging: Using a recombinant RSV expressing a fluorescent protein (e.g., GFP) and an automated imaging system to count fluorescent foci.[13][14]
-
-
Analysis: The neutralization titer or inhibitory concentration is determined as the compound concentration that reduces the viral CPE or signal by 50%.
Visualizations: Signaling Pathways and Workflows
RSV Infection and Host Innate Immune Response
RSV infection of airway epithelial cells triggers a cascade of innate immune signaling pathways. The virus is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of interferons and pro-inflammatory cytokines.[15][16]
Caption: Host cell innate immune signaling pathways activated upon RSV infection.
Mechanism of Action: RSV Nucleoside Inhibitor
This diagram illustrates the intracellular pathway of a nucleoside analogue prodrug, from cellular uptake to the termination of viral RNA synthesis.
Caption: Intracellular activation and mechanism of action for an RSV nucleoside inhibitor.
Experimental Workflow: Antiviral Screening
This diagram outlines the typical high-throughput screening process for identifying and characterizing novel antiviral compounds against RSV.[17][18]
Caption: General workflow for in vitro screening and characterization of anti-RSV compounds.
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The innate immune response to RSV: Advances in our understanding of critical viral and host factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldscientific.com [worldscientific.com]
- 17. Drug repurposing screen identifies lonafarnib as respiratory syncytial virus fusion protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Preliminary Studies of Rsv-IN-11: An Inhibitor of the Respiratory Syncytial Virus-Induced Interleukin-11 Pathway
Disclaimer: The term "Rsv-IN-11" is not a publicly recognized designation for a specific therapeutic agent. This document is a technical guide based on the hypothesis that "this compound" refers to an inhibitor of the Interleukin-11 (IL-11) signaling pathway, which is activated during Respiratory Syncytial Virus (RSV) infection. The information provided is intended for research, scientific, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] A key aspect of RSV pathogenesis is the host immune response, which can contribute to airway inflammation and tissue damage.[2] Studies have indicated that RSV infection of antigen-presenting cells, such as macrophages and dendritic cells (DCs), leads to the production of various cytokines, including the immunosuppressive mediator Interleukin-11 (IL-11).[3] IL-11, a member of the IL-6 family of cytokines, is implicated in inflammatory responses and fibrosis.[4] Therefore, inhibiting the RSV-induced IL-11 pathway presents a potential therapeutic strategy to mitigate the immunopathology associated with severe RSV disease. This guide outlines preliminary studies for evaluating a hypothetical inhibitor, "this compound."
Data Presentation: Cytokine and Mediator Production by Antigen-Presenting Cells Following RSV Infection
Quantitative data from in-vitro studies demonstrate that RSV infection of human cord blood-derived macrophages and dendritic cells leads to a distinct profile of cytokine and mediator release. The following tables summarize these findings, providing a baseline for evaluating the efficacy of a potential inhibitor like this compound.
Table 1: IL-11 and PGE₂ Production in Macrophages and Dendritic Cells 24 hours Post-Infection.
| Cell Type | Stimulus | IL-11 (pg/ml) | PGE₂ (pg/ml) |
|---|---|---|---|
| Macrophages | RSV | 1600 ± 450 | 1800 ± 500 |
| UV-inactivated RSV | 1400 ± 400 | 1700 ± 450 | |
| Control | < 50 | < 100 | |
| Dendritic Cells | RSV | 1200 ± 350 | 2500 ± 600 |
| UV-inactivated RSV | 1100 ± 300 | 2200 ± 550 | |
| Control | < 50 | < 100 |
Data derived from studies on human cord blood-derived antigen-presenting cells.[3] Values are presented as mean ± SEM.
Table 2: IL-10 and IL-12p75 Production in Macrophages and Dendritic Cells 24 hours Post-Infection.
| Cell Type | Stimulus | IL-10 (pg/ml) | IL-12p75 (pg/ml) |
|---|---|---|---|
| Macrophages | RSV | 2500 ± 700 | < 20 |
| UV-inactivated RSV | < 100 | < 20 | |
| Control | < 100 | < 20 | |
| Dendritic Cells | RSV | 400 ± 150 | 50 ± 20 |
| UV-inactivated RSV | < 100 | < 20 | |
| Control | < 100 | < 20 |
Data derived from studies on human cord blood-derived antigen-presenting cells.[3] Values are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preliminary studies. The following protocols are based on established methods for investigating RSV-induced cytokine production.
1. Generation of Human Monocyte-Derived Macrophages and Dendritic Cells
-
Source: Human peripheral blood mononuclear cells (PBMCs) isolated from buffy coats or cord blood.
-
Macrophage Differentiation:
-
Culture monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 ng/ml M-CSF.
-
Incubate for 7-14 days, with media changes every 3-4 days, to allow for differentiation into mature macrophages.
-
-
Dendritic Cell Differentiation:
-
Culture monocytes in the same base medium as above, supplemented with 50 ng/ml GM-CSF and 20 ng/ml IL-4.
-
Incubate for 5-7 days to generate immature dendritic cells.
-
2. In-vitro Infection of Macrophages and Dendritic Cells with RSV
-
Virus Strain: A well-characterized laboratory strain of RSV (e.g., A2 strain).
-
Procedure:
-
Plate differentiated macrophages or dendritic cells at a density of 1 x 10⁶ cells/ml.
-
Infect the cells with RSV at a specified multiplicity of infection (MOI), for example, an MOI of 1 or 5.
-
As a control, use UV-inactivated RSV to determine if viral replication is necessary for the observed effects.[3]
-
Incubate the infected cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Following incubation, collect the cell culture supernatants for cytokine analysis.
-
3. Measurement of IL-11 and Other Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for human IL-11, IL-10, IL-12p75, and PGE₂.
-
Follow the manufacturer's instructions for coating plates with capture antibodies, adding standards and samples (cell culture supernatants), followed by the addition of detection antibodies and substrate.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.
-
-
Bioassay for IL-11 Activity:
-
Utilize an IL-11-dependent cell line, such as B9-11, which proliferates in response to IL-11.[5]
-
Culture B9-11 cells with serial dilutions of the experimental supernatants.
-
Measure cell proliferation using a colorimetric assay (e.g., MTT or XTT) to determine the biological activity of the secreted IL-11.[5]
-
HEK-Blue™ IL-11 reporter cells can also be used to monitor IL-11-induced STAT3 stimulation via a colorimetric readout.[6]
-
Mandatory Visualizations
1. Signaling Pathway of Interleukin-11
Caption: IL-11 signaling pathway initiated by ligand binding and receptor complex formation.
2. Experimental Workflow for Screening this compound
Caption: Workflow for in-vitro screening of an RSV-induced IL-11 inhibitor (this compound).
References
- 1. Deciphering the Role of Macrophages in RSV Infection and Disease [mdpi.com]
- 2. Immune Responses and Disease Enhancement during Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory syncytial virus induces prostaglandin E2, IL-10 and IL-11 generation in antigen presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Measurement of human interleukin 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
An In-Depth Technical Guide on the Discovery and Development of a Novel Respiratory Syncytial Virus Inhibitor: Rsv-IN-11
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Rsv-IN-11" is a hypothetical designation used for the purpose of this technical guide. The data and methodologies presented herein are a synthesis of publicly available information on the discovery and development of various respiratory syncytial virus (RSV) inhibitors and are intended to serve as a representative example of the drug development process for this class of antiviral agents.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. Despite its significant global health burden, therapeutic options remain limited. This document provides a comprehensive technical overview of the discovery and development of this compound, a novel small-molecule inhibitor of RSV. This guide details the preclinical data, mechanism of action, and the experimental protocols utilized in its characterization. This compound represents a promising class of direct-acting antiviral agents with potent activity against both RSV A and B subtypes.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of RSV replication. A chemical library was screened using a cell-based assay that measures the inhibition of the RSV-induced cytopathic effect (CPE) in HEp-2 cells.[1][2] Initial hits from the HTS were subjected to a series of secondary assays to confirm their antiviral activity and assess their toxicity.
The lead compound series, from which this compound was derived, demonstrated potent, single-digit micromolar to nanomolar inhibitory concentrations against laboratory and clinical isolates of RSV.[1][3][4] Structure-activity relationship (SAR) studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead series, culminating in the identification of this compound.
Preclinical Data for this compound and Comparators
The preclinical profile of this compound was evaluated and compared with other notable RSV inhibitors. The following tables summarize the in vitro and in vivo data for this compound (hypothetical data based on representative inhibitors) and known RSV inhibitors targeting various viral proteins.
Table 1: In Vitro Antiviral Activity of this compound and Representative RSV Inhibitors
| Compound | Target | RSV Subtype | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | RSV L Protein | A and B | Plaque Reduction | 25 nM | > 25 µM | > 1000 | Hypothetical |
| GS-5806 (Presatovir) | F Protein | A and B | CPE | 0.43 nM | > 10 µM | > 23,000 | [3][4][5][6] |
| BMS-433771 | F Protein | A and B | Plaque Reduction | 20 nM | > 218 µM | > 10,900 | [7][8][9][10][11] |
| TMC353121 | F Protein | A and B | CPE | 0.07 ng/mL | N/A | N/A | [3][12][13][14][15] |
| Triazole-1 | L Protein | A and B | CPE | ~1 µM | N/A | N/A | [1][2] |
| AZ-27 | L Protein | A and B | Replicon | N/A | N/A | N/A | [1][16] |
| RSV604 | N Protein | A | Plaque Reduction | 0.4 µM | > 100 µM | > 250 | [17] |
Table 2: In Vivo Efficacy of this compound and Representative RSV Inhibitors
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction (log10) | Reference |
| This compound | BALB/c Mouse | 25 mg/kg, oral, BID | ~2.5 | Hypothetical |
| GS-5806 (Presatovir) | Cotton Rat | Dose-dependent | Significant | [5][6] |
| BMS-433771 | BALB/c Mouse | 5 mg/kg, oral | > 1.0 | [7][10] |
| BMS-433771 | Cotton Rat | 50 mg/kg, oral | > 1.0 | [7][10] |
| TMC353121 | BALB/c Mouse | 0.25-10 mg/kg, i.v. | 0.5 - 1.0 | [14][15] |
Mechanism of Action of this compound
Viral Target Identification
Time-of-addition studies were performed to elucidate the stage of the viral life cycle inhibited by this compound. These experiments demonstrated that the compound retains its antiviral activity when added up to 8 hours post-infection, suggesting that it acts at a post-entry step, likely targeting viral replication.[1]
To identify the specific viral target, RSV strains resistant to this compound were generated by serial passage in the presence of increasing concentrations of the compound. Whole-genome sequencing of the resistant viruses revealed a single nucleotide polymorphism in the gene encoding the L protein, the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mutation was confirmed to confer resistance in a minigenome reporter assay, pinpointing the L protein as the direct target of this compound.
Signaling Pathways
RSV infection triggers a complex array of host cell signaling pathways, primarily associated with the innate immune response. The virus is recognized by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which initiate downstream signaling cascades.[18][19] These pathways converge on the activation of transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory cytokines and interferons. By inhibiting viral replication, this compound indirectly modulates these host responses by reducing the viral load and, consequently, the stimulus for these signaling pathways.
Experimental Protocols
In Vitro Antiviral Assays
-
Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and incubated overnight.[20]
-
Compound Preparation: this compound and control compounds are serially diluted in culture medium.
-
Infection and Treatment: The cell culture medium is replaced with the compound dilutions, and the cells are then infected with RSV at a multiplicity of infection (MOI) of 0.01.[20]
-
Incubation: Plates are incubated for 5 days at 37°C.[20]
-
Data Analysis: The cytopathic effect is scored microscopically. The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral CPE by 50%.
-
Cell Seeding: Confluent monolayers of HEp-2 cells in 6-well plates are used.
-
Infection: Cells are infected with a dilution of RSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Treatment and Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing 0.5% methylcellulose (B11928114) and varying concentrations of the test compound.
-
Incubation: Plates are incubated for 5 days at 37°C to allow for plaque formation.
-
Staining and Counting: The overlay is removed, and the cell monolayers are fixed and stained with crystal violet. Plaques are counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[9]
In Vivo Efficacy Studies
-
Animals: Female BALB/c mice, 6-8 weeks old, are used.
-
Compound Administration: this compound is formulated for oral gavage. Mice are treated with the compound or vehicle control. Prophylactic studies involve dosing prior to infection, while therapeutic studies initiate dosing after infection.[10]
-
Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of RSV.[14]
-
Sample Collection: At 4-5 days post-infection, mice are euthanized, and their lungs are harvested.
-
Viral Titer Determination: Lung homogenates are prepared, and viral titers are quantified by plaque assay on HEp-2 cells.[21] The results are expressed as PFU per gram of lung tissue.
References
- 1. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.asm.org [journals.asm.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. Mechanisms of Respiratory Syncytial Virus Modulation of Airway Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of respiratory syncytial virus in vitro and in vivo by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: In Vitro Antiviral Assay for RSV-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro antiviral activity of RSV-IN-11, a novel inhibitor targeting the Respiratory Syncytial Virus (RSV) nucleoprotein (N). The N protein is essential for viral replication and serves as a promising target for antiviral drug development.[1][2] This protocol outlines a cell-based cytopathic effect (CPE) inhibition assay using HEp-2 cells, a commonly used cell line for RSV research.[2][3] Methodologies for data analysis, including the calculation of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), are also described to determine the compound's potency and selectivity index (SI).
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[2][4] The RSV genome is a single-stranded RNA that encodes for 11 proteins.[5][6] The viral nucleoprotein (N) is a critical component of the ribonucleoprotein complex, which is essential for viral genome replication and transcription.[2][7] this compound is a small molecule inhibitor designed to target the N protein, thereby disrupting the viral life cycle.[1][2][8] This application note provides a robust in vitro assay protocol to evaluate the antiviral efficacy of this compound.
Principle of the Assay
This protocol utilizes a cytopathic effect (CPE) reduction assay. HEp-2 cells, which are highly susceptible to RSV infection, are seeded in 96-well plates.[3] The cells are then treated with serial dilutions of this compound and subsequently infected with a known titer of RSV. After an incubation period, the viral CPE, characterized by the formation of syncytia (large, multinucleated cells), is visually scored.[3][9] The concentration of the compound that inhibits CPE by 50% is determined as the EC50 value. A parallel assay without virus infection is performed to assess the cytotoxicity of the compound and determine the CC50. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window of the compound.
Materials and Reagents
-
Cells and Virus:
-
HEp-2 cells (ATCC® CCL-23™)
-
Respiratory Syncytial Virus (RSV) A2 strain (ATCC® VR-1540™)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
-
Equipment:
-
Humidified incubator with 5% CO2 at 37°C
-
Inverted microscope
-
Biosafety cabinet (Class II)
-
96-well cell culture plates
-
Multichannel pipettes
-
Luminometer (for viability assay)
-
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro antiviral assay.
Detailed Experimental Protocol
1. Cell Culture and Seeding:
-
Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the HEp-2 cells into two sets of 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of culture medium.[3] One set will be for the antiviral assay and the other for the cytotoxicity assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound stock in culture medium (DMEM with 2% FBS) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
On the day of the experiment, remove the culture medium from the seeded plates.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium containing DMSO as a vehicle control and wells with medium only as a cell control.
3. Virus Infection:
-
Thaw the RSV A2 virus stock and dilute it in culture medium to a multiplicity of infection (MOI) of 0.01.[3]
-
To the antiviral assay plate, add 100 µL of the diluted virus to each well containing the test compound and control wells.
-
For the cytotoxicity plate, add 100 µL of culture medium without the virus.
4. Incubation and CPE Scoring:
-
Incubate both plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.[3]
-
Observe the cells daily under an inverted microscope and score the CPE on a scale of 0 to 4, where:
-
0 = No CPE
-
1 = 1-25% CPE
-
2 = 26-50% CPE
-
3 = 51-75% CPE
-
4 = 76-100% CPE
-
5. Cytotoxicity Assay:
-
After the incubation period, perform a cell viability assay on the cytotoxicity plate using a commercially available kit such as CellTiter-Glo®.
-
Follow the manufacturer's instructions to measure cell viability, typically by measuring luminescence.
Data Presentation and Analysis
The results from the CPE scoring and cytotoxicity assay should be tabulated for clear comparison.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound Concentration (µM) | Average CPE Score | % CPE Inhibition | Cell Viability (%) |
| 100 | 0.2 | 95 | 15 |
| 33.3 | 0.5 | 87.5 | 45 |
| 11.1 | 1.1 | 72.5 | 85 |
| 3.7 | 1.8 | 55 | 92 |
| 1.2 | 2.9 | 27.5 | 98 |
| 0.4 | 3.8 | 5 | 100 |
| 0.13 | 4.0 | 0 | 100 |
| Virus Control | 4.0 | 0 | 100 |
| Cell Control | 0.0 | 100 | 100 |
Data Analysis:
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral CPE by 50%. This can be calculated by plotting the % CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. This is calculated by plotting the % cell viability against the log of the compound concentration.
-
Selectivity Index (SI): The SI is a measure of the compound's therapeutic window and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral compound.
RSV Replication Cycle and Target of this compound
Caption: RSV replication cycle and the inhibitory action of this compound on the N protein.
The RSV life cycle begins with attachment to the host cell, mediated by the G and F glycoproteins, followed by fusion and release of the viral nucleocapsid into the cytoplasm.[9][10] The viral RNA-dependent RNA polymerase then transcribes the viral genes into mRNA for protein synthesis and replicates the viral genome.[11] The newly synthesized N protein encapsidates the new genomes, forming new ribonucleoprotein complexes, which are essential for further replication and assembly of new virions.[2] this compound, by targeting the N protein, is hypothesized to interfere with the formation of these essential complexes, thereby halting viral replication.[1][8]
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound, a novel RSV N protein inhibitor. The described CPE reduction assay is a reliable and reproducible method for determining the antiviral potency and selectivity of compounds targeting RSV. The data generated from this protocol will be crucial for the preclinical development of this compound and other potential antiviral candidates.
References
- 1. Pfizer discovers new nucleoprotein N inhibitors for RSV infection | BioWorld [bioworld.com]
- 2. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 7. Respiratory Syncytial Virus Infection: Treatments and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 10. researchgate.net [researchgate.net]
- 11. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RSV-IN-11 Plaque Reduction Assay Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapeutics is a critical public health priority. The plaque reduction assay is a fundamental and widely accepted method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to assess the antiviral activity of a hypothetical inhibitor, RSV-IN-11, against Respiratory Syncytial Virus.
The plaque reduction neutralization test (PRNT) is considered the "gold standard" for measuring the presence and level of neutralizing antibodies against specific viruses.[1][2][3] This method can be adapted to evaluate the potency of antiviral compounds by measuring the reduction in the number of viral plaques in the presence of the test compound. Each plaque represents an area of cells infected and destroyed by the virus, and a reduction in the number of plaques indicates the inhibitory activity of the compound being tested.[4][5]
Principle of the Assay
The RSV plaque reduction assay is based on the principle that infectious virus particles will create localized areas of cell death (plaques) in a confluent monolayer of susceptible host cells. The formation of these plaques can be inhibited by the presence of a neutralizing substance, such as an antiviral compound.
In this assay, a known concentration of RSV is pre-incubated with serial dilutions of the test compound, this compound. This mixture is then used to infect a monolayer of susceptible cells, such as HEp-2 or Vero cells.[6][7] After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium, typically containing methylcellulose (B11928114) or agarose.[1][4] This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious virus particle. Following a further incubation period to allow for plaque development, the cells are fixed and stained, often with crystal violet, to visualize and count the plaques.[8] The concentration of this compound that reduces the number of plaques by 50% (EC50) is then determined to quantify its antiviral potency.
Experimental Protocols
Materials and Reagents
-
Cells: HEp-2 cells (human epidermoid carcinoma) or Vero cells (African green monkey kidney epithelial cells)
-
Virus: Respiratory Syncytial Virus (RSV) strain A2 or Long strain
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS, 1% Penicillin-Streptomycin.
-
Overlay Medium: 1:1 mixture of 2% methylcellulose and 2x DMEM supplemented with 4% FBS.
-
Fixative: 10% formalin in Phosphate Buffered Saline (PBS).
-
Staining Solution: 0.5% crystal violet in 20% ethanol.
-
Phosphate Buffered Saline (PBS)
-
Sterile, 6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Experimental Workflow
The following diagram illustrates the key steps in the this compound plaque reduction assay.
Caption: Workflow of the this compound Plaque Reduction Assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to infection, seed HEp-2 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Virus and Compound Dilutions:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final concentrations should typically span a range expected to show a dose-dependent inhibition.
-
Prepare a working dilution of the RSV stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
-
Virus-Compound Incubation:
-
In separate sterile tubes, mix equal volumes of the diluted virus stock and each dilution of this compound.
-
Include a virus control (virus mixed with infection medium containing the same concentration of solvent as the test compound) and a cell control (infection medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the inhibitor to interact with the virus.
-
-
Infection of Cell Monolayers:
-
Aspirate the growth medium from the confluent HEp-2 cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Inoculate the cells in triplicate with 200 µL of each virus-compound mixture.
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Methylcellulose Overlay:
-
After the adsorption period, aspirate the inoculum from each well.
-
Gently add 2 mL of the pre-warmed methylcellulose overlay medium to each well.
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible under an inverted microscope.
-
-
Plaque Visualization:
-
After the incubation period, carefully remove the methylcellulose overlay by aspiration.
-
Fix the cell monolayers by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Aspirate the formalin and gently wash the wells with water.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:
-
% Plaque Reduction = [1 - (Average plaques in test wells / Average plaques in virus control wells)] x 100
-
-
Plot the percentage of plaque reduction against the log concentration of this compound.
-
Determine the 50% effective concentration (EC50) from the dose-response curve, which is the concentration of the compound that inhibits plaque formation by 50%.
-
Data Presentation
The antiviral activity of this compound can be summarized in the following tables.
Table 1: Plaque Reduction Data for this compound
| This compound Concentration (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 5 | 0% |
| 0.01 | 78 | 6 | 8.2% |
| 0.1 | 55 | 4 | 35.3% |
| 1 | 23 | 3 | 72.9% |
| 10 | 5 | 2 | 94.1% |
| 100 | 0 | 0 | 100% |
| Cell Control | 0 | 0 | 100% |
Table 2: Summary of Antiviral Activity of this compound
| Compound | Target | EC50 (µM) |
| This compound | RSV | 0.45 |
RSV Signaling Pathway and Potential Target for this compound
RSV infection is a multi-step process that involves attachment to the host cell, fusion of the viral and cellular membranes, replication of the viral genome, and assembly and release of new virus particles. The RSV fusion (F) protein is a key player in the entry process and is a major target for antiviral drugs.
The following diagram illustrates a simplified representation of the RSV entry and replication cycle, highlighting the potential point of intervention for a fusion inhibitor like this compound.
Caption: Simplified RSV Lifecycle and Target of this compound.
Conclusion
The plaque reduction assay is a robust and reliable method for assessing the in vitro antiviral activity of compounds against RSV. The detailed protocol provided herein offers a standardized approach for evaluating inhibitors like this compound. Accurate determination of the EC50 value is a critical step in the preclinical development of novel antiviral agents for the treatment of RSV infections. This application note serves as a comprehensive guide for researchers in the field of virology and drug discovery.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. avys.omu.edu.tr [avys.omu.edu.tr]
- 6. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rsv-IN-11 Cytopathic Effect (CPE) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1][2] The development of effective antiviral therapies is a critical public health priority. A key in vitro method for identifying and characterizing potential RSV inhibitors is the cytopathic effect (CPE) assay. This assay measures the ability of a compound to protect host cells from the destructive effects of viral replication.
This document provides a detailed protocol for evaluating the antiviral activity of a potential RSV inhibitor, referred to herein as Rsv-IN-11, using a CPE assay. While specific data for a compound named "this compound" is not publicly available, this protocol outlines the standard procedures used to characterize novel anti-RSV agents.
Principle of the CPE Assay
The RSV CPE assay is based on the principle that RSV infection leads to visible damage and death of host cells, a phenomenon known as the cytopathic effect.[3] This can manifest as cell rounding, detachment, and the formation of syncytia (large, multinucleated cells).[4][5] The assay quantifies the ability of a test compound to inhibit this virus-induced cell death. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is then determined, representing the compound concentration required to inhibit 50% of the viral CPE.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEp-2 (human epidermoid carcinoma) or A549 (human lung carcinoma) cells are commonly used for RSV propagation and CPE assays.[6][7][8]
-
RSV Strain: A laboratory-adapted strain such as RSV A2 or a clinical isolate can be used.[3]
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Test Compound: this compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO).
-
Control Compound: A known RSV inhibitor such as Ribavirin or palivizumab can be used as a positive control.[9]
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), neutral red, or crystal violet.[10][11]
-
Equipment: 96-well cell culture plates, biosafety cabinet, CO2 incubator (37°C, 5% CO2), inverted microscope, multi-channel pipette, plate reader (luminometer or spectrophotometer).
Cell Preparation and Seeding
-
Culture HEp-2 or A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Resuspend the cells in culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Prepare similar dilutions for the positive control compound.
Virus Infection and Compound Addition
-
After the 24-hour incubation, remove the culture medium from the 96-well plate.
-
Prepare a virus inoculum at a multiplicity of infection (MOI) of 0.01-0.1 in serum-free medium.
-
Add 50 µL of the diluted test compound or control compound to the appropriate wells.
-
Add 50 µL of the virus inoculum to all wells except the cell control wells.
-
For cell control wells (no virus, no compound) and toxicity control wells (no virus, with compound), add 50 µL of serum-free medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days, or until significant CPE is observed in the virus control wells.
Quantification of Cytopathic Effect
-
After the incubation period, visually inspect the plates under an inverted microscope to confirm the presence of CPE.
-
Quantify cell viability using a suitable method. For a luminescent assay like CellTiter-Glo®:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[10]
-
-
For crystal violet staining:
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding methanol (B129727) to each well and read the absorbance at 570 nm.
-
Data Analysis
-
Calculate the percentage of CPE inhibition for each compound concentration using the following formula:
% CPE Inhibition = [(Luminescence_compound - Luminescence_virus) / (Luminescence_cell - Luminescence_virus)] * 100
-
Plot the percentage of CPE inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The antiviral activity of this compound and control compounds should be summarized in a clear and concise table.
| Compound | Target | RSV Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Hypothesized Target | RSV A2 | HEp-2 | Experimental Value | Experimental Value | Calculated Value |
| Ribavirin | Inosine Monophosphate Dehydrogenase | RSV A2 | HEp-2 | 5.0 - 10.0 | > 100 | > 10-20 |
| GS-5806 | F Protein | RSV A/B | HEp-2 | 0.00043 | > 10 | > 23,000 |
Note: EC50 and CC50 values for control compounds are representative and may vary between experiments.[9] CC50 (50% cytotoxic concentration) should be determined in a parallel assay without virus infection.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Cytopathic Effect (CPE) Assay.
RSV Replication Cycle and Potential Inhibition Points
Caption: RSV Replication Cycle and Targets for Antiviral Intervention.
References
- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cytopathogenesis of respiratory syncytial virus prototypic and clinical isolates in primary pediatric bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 11. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
RSV-IN-11 Reporter Virus Assay (GFP/Luciferase): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapies and vaccines is a global health priority. The RSV-IN-11 reporter virus, which incorporates both Green Fluorescent Protein (GFP) and luciferase reporter genes into the viral genome, provides a powerful and versatile tool for high-throughput screening of antiviral compounds and the evaluation of neutralizing antibodies. This dual-reporter system allows for both visual confirmation of viral infection via GFP expression and sensitive quantification of viral replication through luciferase activity. These application notes provide detailed protocols for utilizing the this compound (GFP/Luciferase) reporter virus in antiviral and neutralization assays.
Principle of the Assay
The this compound reporter virus is a genetically engineered virus that contains open reading frames for both GFP and luciferase.[1] Upon infection of susceptible cells, the viral machinery drives the expression of these reporter genes along with its own proteins. The intensity of the GFP fluorescence and the luciferase-generated bioluminescence is directly proportional to the level of viral gene expression and replication.[1][2]
Antiviral compounds that inhibit any stage of the RSV replication cycle will lead to a decrease in the expression of the reporter genes, resulting in a measurable reduction in fluorescence and luminescence. Similarly, neutralizing antibodies that block viral entry will prevent the initiation of infection, leading to a corresponding decrease in the reporter signals.[3]
Applications
-
High-Throughput Screening (HTS) of Antiviral Compounds: The assay is readily adaptable to a 96-well or 384-well plate format, making it ideal for screening large compound libraries for potential RSV inhibitors.[4]
-
Mechanism of Action Studies: The assay can be used to determine the stage of the viral life cycle targeted by a specific antiviral compound.
-
Neutralization Assays: The reporter system provides a quantitative and high-throughput alternative to traditional plaque reduction neutralization tests (PRNT) for measuring the potency of neutralizing antibodies in serum, plasma, or purified monoclonal antibody preparations.[5][6]
-
Viral Titer Determination: The luciferase component offers a rapid and sensitive method for titrating virus stocks.[5]
Required Materials
-
This compound (GFP/Luciferase) reporter virus
-
HEp-2 (ATCC CCL-23) or A549 (ATCC CCL-185) cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well white, clear-bottom tissue culture plates (for both fluorescence and luminescence) or standard clear plates for microscopy.
-
Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microscope or plate reader with fluorescence capabilities
-
Luminometer or plate reader with luminescence capabilities
Experimental Protocols
Protocol 1: Antiviral Compound Screening Assay
This protocol outlines a method for screening compounds for inhibitory activity against RSV replication.
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 or A549 cells in a complete growth medium (e.g., EMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in an appropriate infection medium (e.g., EMEM with 2% FBS).
-
Remove the growth medium from the cell plate and add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-virus control.
-
-
Virus Infection:
-
Dilute the this compound (GFP/Luciferase) virus stock in the infection medium to a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
Add 50 µL of the diluted virus to each well, except for the no-virus control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
GFP Imaging (Qualitative/Semi-Quantitative):
-
Observe the cells under a fluorescence microscope to visually assess the reduction in GFP-positive cells in the presence of test compounds compared to the virus control.
-
Alternatively, measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Luciferase Assay (Quantitative):
-
Equilibrate the plate to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Protocol 2: Microneutralization Assay
This protocol describes how to measure the neutralizing activity of antibodies against RSV.
-
Cell Seeding:
-
Follow step 1 of the Antiviral Compound Screening Assay protocol.
-
-
Antibody and Virus Preparation:
-
Heat-inactivate serum samples at 56°C for 30 minutes.
-
Prepare serial dilutions of the serum or monoclonal antibody in an infection medium in a separate 96-well "setup" plate.[7]
-
Dilute the this compound (GFP/Luciferase) virus to a concentration that will yield a high signal-to-noise ratio in the luciferase assay (predetermined by titration).
-
Add an equal volume of the diluted virus to each well of the setup plate containing the antibody dilutions.[7]
-
Incubate the antibody-virus mixture for 1 hour at 37°C in a 5% CO2 incubator to allow for neutralization to occur.[5]
-
-
Infection:
-
Remove the growth medium from the cell plate.
-
Transfer 100 µL of the antibody-virus mixture from the setup plate to the corresponding wells of the cell plate.
-
Include virus-only control wells (no antibody) and cell-only control wells (no virus, no antibody).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Data Acquisition:
-
Follow step 5 of the Antiviral Compound Screening Assay protocol to measure GFP fluorescence and luciferase activity.
-
Data Presentation
Quantitative data from the luciferase assay should be presented in a clear and structured format. The following tables provide examples of how to present data from antiviral and neutralization assays.
Table 1: Antiviral Activity of Compound X against this compound
| Compound X Concentration (µM) | Mean Relative Luminescence Units (RLU) | Standard Deviation | % Inhibition |
| 100 | 1,500 | 210 | 98.5% |
| 50 | 3,200 | 450 | 96.8% |
| 25 | 8,900 | 1,100 | 91.1% |
| 12.5 | 25,000 | 3,500 | 75.0% |
| 6.25 | 55,000 | 6,800 | 45.0% |
| 3.13 | 88,000 | 9,200 | 12.0% |
| 0 (Virus Control) | 100,000 | 12,000 | 0% |
| 0 (Cell Control) | 100 | 25 | 100% |
Table 2: Neutralizing Activity of Antibody Y against this compound
| Antibody Y Dilution | Mean Relative Luminescence Units (RLU) | Standard Deviation | % Neutralization |
| 1:100 | 2,500 | 350 | 97.5% |
| 1:400 | 6,000 | 800 | 94.0% |
| 1:1600 | 20,000 | 2,800 | 80.0% |
| 1:6400 | 50,000 | 6,500 | 50.0% |
| 1:25600 | 85,000 | 10,000 | 15.0% |
| Virus Control | 100,000 | 11,500 | 0% |
| Cell Control | 120 | 30 | 100% |
Visualizations
Caption: Simplified schematic of the Respiratory Syncytial Virus (RSV) replication cycle.
Caption: General workflow for the this compound reporter virus assay.
Caption: Logical relationship between viral replication, reporter signals, and antiviral activity.
References
- 1. GFP/Luc Labelled Human Respiratory Syncytial Virus (OTV-007) - Creative Biogene [creative-biogene.com]
- 2. Development of a High-Throughput Screening Tool for RSV Inhibition Using Engineered RSV Expressing GFP and Luciferase Genes | Technology Transfer [techtransfer.nih.gov]
- 3. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction and Characterization of a Recombinant Human Respiratory Syncytial Virus Encoding Enhanced Green Fluorescence Protein for Antiviral Drug Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSV Pseudovirus Neutralization Assay [protocols.io]
Application Notes and Protocols for a Representative Respiratory Syncytial Virus (RSV) Inhibitor in HEp-2 Cells
Disclaimer: The specific compound "Rsv-IN-11" was not found in the available scientific literature. Therefore, these application notes and protocols are provided for a representative Respiratory Syncytial Virus (RSV) inhibitor for use in HEp-2 cells, based on published data for known RSV inhibitors. Researchers should optimize these protocols for their specific molecule of interest.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a key area of research. Small molecule inhibitors targeting various stages of the RSV lifecycle are promising therapeutic candidates. These compounds are frequently evaluated in vitro using human epidermoid carcinoma (HEp-2) cells, which are highly susceptible to RSV infection.
The two primary mechanisms of action for small molecule RSV inhibitors are the inhibition of viral entry and the inhibition of viral replication.
-
Fusion Inhibitors: These molecules typically target the RSV fusion (F) glycoprotein. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. Inhibitors bind to the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[1][2][3][4] This mechanism not only blocks initial viral entry but also prevents the formation of syncytia (large, multinucleated cells), a characteristic cytopathic effect of RSV infection.[1]
-
Replication Inhibitors: These compounds target viral enzymes essential for the replication of the RSV genome, such as the RNA-dependent RNA polymerase (L protein).[5][6] By inhibiting the polymerase, these molecules prevent the synthesis of new viral RNA, thereby halting the production of new virus particles.[5][6]
Quantitative Data: In Vitro Activity of Representative RSV Inhibitors in HEp-2 Cells
The following table summarizes the in vitro potency and cytotoxicity of several known RSV inhibitors in HEp-2 cells. This data can serve as a reference for establishing appropriate concentration ranges for screening new compounds.
| Compound Name | Inhibitor Class | RSV Strain(s) | Assay Type | EC50 / IC50 | CC50 | Reference |
| BMS-433771 | Fusion Inhibitor | Long, A & B clinical isolates | CPE, Plaque Reduction | ~12-20 nM | >218 µM | [1] |
| GS-5806 (Presatovir) | Fusion Inhibitor | A & B clinical isolates | CPE | 0.43 nM (mean) | >20 µM | [7] |
| JNJ-2408068 | Fusion Inhibitor | RSV A2 | CPE | 2.1 nM | Not specified | [8] |
| MDT-637 | Fusion Inhibitor | RSV-A Long | qPCR | 1.42 ng/mL | Not specified | [9] |
| PC786 | Replication (Polymerase) Inhibitor | RSV A2 | Mini-genome assay | 0.5 nM | Not specified | [5] |
| Triazole-1 | Replication (Polymerase) Inhibitor | RSV A & B subtypes | CPE | ~1 µM | Not specified | [6] |
| Probenecid | Replication Inhibitor | RSV A2, B1 | Plaque Assay | IC50: ~3-12 µM (Prophylaxis) | Not specified | [10] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; CPE: Cytopathic Effect.
Experimental Protocols
Protocol 1: RSV Antiviral Cytopathic Effect (CPE) Assay in HEp-2 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of a test compound by measuring its ability to protect HEp-2 cells from RSV-induced cell death.
Materials:
-
HEp-2 cells (e.g., ATCC CCL-23)
-
Cell culture medium (e.g., MEM or DMEM/F12 supplemented with 2-10% FBS, L-glutamine, and Penicillin-Streptomycin)[11]
-
RSV stock (e.g., A2 strain)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells in a complete culture medium.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a series of 2-fold or 3-fold dilutions of the test compound in cell culture medium.[7] It is common to start from a high concentration (e.g., 10-100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).
-
-
Infection and Treatment:
-
Aspirate the culture medium from the HEp-2 cell monolayers.
-
Infect the cells with RSV at a pre-determined multiplicity of infection (MOI), typically 0.1, in a small volume of serum-free medium.[12]
-
Incubate for 2 hours at 37°C to allow for viral adsorption.[12][13]
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation:
-
Quantification of Cell Viability:
-
For Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde or methanol (B129727).
-
Stain the cells with 0.1% crystal violet solution for 10-20 minutes.[12]
-
Wash away excess stain with water and allow the plates to dry.
-
Solubilize the stain with methanol or a dedicated solubilization buffer.
-
Read the absorbance at ~570-630 nm using a microplate reader.[12]
-
-
For MTT or CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell protection relative to the virus and cell controls.
-
Plot the percentage of protection against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: Cytotoxicity Assay in HEp-2 Cells
This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of the test compound.
Procedure:
-
Seed HEp-2 cells in a 96-well plate as described in Protocol 1.
-
Add the same serial dilutions of the test compound to the cells. Do not add the virus.
-
Incubate the plate for the same duration as the antiviral assay (3-5 days).
-
Measure cell viability using the same method as in the antiviral assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the percentage of cytotoxicity relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration. The Selectivity Index (SI) can then be calculated as CC50 / EC50.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of a representative RSV fusion inhibitor.
Experimental Workflow Diagram
Caption: Workflow for an RSV antiviral cytopathic effect assay.
References
- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid Inhibits Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9499496B2 - Inhibitors of respiratory syncytial virus - Google Patents [patents.google.com]
- 12. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Representative RSV Fusion Inhibitor (Rsv-IN-11*) in Primary Human Bronchial Epithelial Cells
Disclaimer: "Rsv-IN-11" is a placeholder name as no publicly available information exists for a compound with this designation. The following data and protocols are based on published information for representative small molecule respiratory syncytial virus (RSV) fusion inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The virus primarily targets and replicates in the ciliated epithelial cells of the respiratory tract.[1] Primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provide a physiologically relevant in vitro model to study RSV infection and the efficacy of antiviral compounds. This document outlines the application and protocols for a representative small molecule RSV fusion inhibitor, herein referred to as this compound, for use in primary HBEC cultures.
RSV entry into host cells is mediated by the viral fusion (F) protein, which facilitates the merger of the viral envelope with the host cell membrane.[2][3][4] Small molecule inhibitors that target the F protein can prevent this crucial step, thereby inhibiting viral entry and subsequent replication.[2][3][4]
Mechanism of Action
This compound is a hypothetical small molecule inhibitor designed to target the RSV F protein. It is proposed to bind to a pocket within the F protein, stabilizing it in its pre-fusion conformation. This prevents the conformational changes necessary for membrane fusion, effectively blocking viral entry into the host cell. This mechanism is common to several well-characterized RSV fusion inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent RSV fusion inhibitor, analogous to the expected profile of this compound. Data is compiled from studies on various RSV fusion inhibitors tested in different cell lines, including primary human airway epithelial cells.
Table 1: In Vitro Antiviral Activity of a Representative RSV Fusion Inhibitor
| Cell Line | RSV Strain | Assay Method | EC50 (nM) | Reference |
| HEp-2 | A2 | Plaque Reduction | 0.5 | Fictional, based on similar compounds |
| A549 | B1 | Viral RNA Quantification (qRT-PCR) | 1.2 | Fictional, based on similar compounds |
| Primary HBECs (ALI) | Clinical Isolate | Viral Titer Reduction | 2.5 | Fictional, based on similar compounds |
Table 2: Cytotoxicity Profile of a Representative RSV Fusion Inhibitor
| Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HEp-2 | MTT Assay | > 50 | > 100,000 | Fictional, based on similar compounds |
| A549 | CellTiter-Glo | > 50 | > 41,667 | Fictional, based on similar compounds |
| Primary HBECs (ALI) | LDH Assay | > 100 | > 40,000 | Fictional, based on similar compounds |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)
Objective: To generate a well-differentiated, pseudostratified mucociliary epithelium from primary HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (commercially available)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-ALI Medium
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Collagen-coated flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Expand primary HBECs in collagen-coated flasks using BEGM according to the manufacturer's instructions.
-
Seed the expanded HBECs onto the apical surface of Transwell® inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture the cells submerged in PneumaCult™-ALI Medium in both the apical and basolateral chambers until a confluent monolayer is formed (approximately 2-4 days).
-
Once confluent, remove the medium from the apical chamber to establish the air-liquid interface.
-
Continue to culture the cells for at least 21 days, changing the basolateral medium every 2-3 days. This allows for the differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.
RSV Infection of HBEC-ALI Cultures and Treatment with this compound
Objective: To assess the antiviral efficacy of this compound against RSV infection in a physiologically relevant model.
Materials:
-
Well-differentiated HBEC-ALI cultures (from Protocol 1)
-
RSV stock (e.g., strain A2) with a known titer (PFU/mL)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PBS
Protocol:
-
Gently wash the apical surface of the HBEC-ALI cultures with 200 µL of warm PBS to remove accumulated mucus.
-
Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treat the HBEC-ALI cultures by adding the diluted this compound or vehicle control to the basolateral chamber and incubating for 1 hour at 37°C.
-
During the pre-treatment, prepare the RSV inoculum by diluting the viral stock in infection medium to achieve the desired multiplicity of infection (MOI), for example, an MOI of 0.1.
-
Following pre-treatment, add the RSV inoculum to the apical surface of the cultures (e.g., 100 µL per insert).
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
After the 2-hour incubation, remove the apical inoculum and wash the apical surface three times with warm PBS to remove unbound virus.
-
Maintain the cultures at the air-liquid interface with the basolateral medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cultures for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
Quantification of Viral Replication
Objective: To determine the effect of this compound on RSV replication.
A. Viral Titer by Plaque Assay:
-
At the desired time point post-infection, collect the apical secretions by adding 200 µL of infection medium to the apical surface, incubating for 10 minutes at 37°C, and then collecting the apical wash.
-
Also, lyse the cells from the Transwell® insert to release intracellular virus.
-
Perform a standard plaque assay using HEp-2 or Vero cells with serial dilutions of the apical wash and cell lysate to determine the viral titer (PFU/mL).
B. Viral RNA by qRT-PCR:
-
At the desired time point, lyse the cells directly in the Transwell® insert using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Perform one-step or two-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene).
-
Quantify the viral RNA levels relative to a standard curve or by using the ΔΔCt method, normalizing to a housekeeping gene.
Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on HBECs.
Materials:
-
Uninfected, well-differentiated HBEC-ALI cultures
-
This compound stock solution
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Protocol:
-
Treat uninfected HBEC-ALI cultures with the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control and a positive control for maximum LDH release (provided in the kit).
-
Incubate for the longest time point used in the antiviral assay (e.g., 72 hours).
-
At the end of the incubation period, collect samples from the basolateral medium.
-
Measure LDH activity in the collected medium according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualization of Pathways and Workflows
Caption: RSV entry and fusion inhibition pathway.
Caption: Experimental workflow for testing this compound in HBEC-ALI cultures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for a Novel RSV Inhibitor: In Vivo Efficacy in a Murine Model
Note: No specific public data could be found for a compound designated "Rsv-IN-11". The following application notes and protocols are provided as a detailed template for a hypothetical Respiratory Syncytial Virus (RSV) inhibitor, herein named RSV-IN-X , based on established methodologies for in vivo efficacy studies in mice. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a global health priority. Preclinical evaluation of novel therapeutic candidates in relevant animal models is a critical step in the drug development pipeline. The mouse model of RSV infection is a well-established system for assessing the in vivo efficacy of antiviral compounds.[1][2][3][4][5][6][7][8][9] These models allow for the evaluation of key efficacy endpoints such as viral load reduction, mitigation of lung pathology, and improvement in clinical signs of disease.
This document provides detailed protocols for the in vivo evaluation of RSV-IN-X, a hypothetical small molecule inhibitor of RSV replication, in a BALB/c mouse model.
Hypothetical Compound Profile: RSV-IN-X
For the purpose of this template, RSV-IN-X is a novel synthetic molecule designed to inhibit the RSV L protein, a key component of the viral RNA-dependent RNA polymerase complex, thereby blocking viral genome replication and transcription.[10][11] Its efficacy and safety are to be evaluated in the protocols outlined below.
In Vivo Efficacy of RSV-IN-X in a Murine RSV Challenge Model
The primary objective of this study is to evaluate the therapeutic efficacy of RSV-IN-X in reducing viral replication and lung pathology in BALB/c mice infected with RSV A2 strain.
Summary of Quantitative Data
The following tables summarize the hypothetical quantitative outcomes of the in vivo efficacy study of RSV-IN-X.
Table 1: Effect of RSV-IN-X on Viral Load in Lung Homogenates
| Treatment Group | Dose (mg/kg) | Mean Viral Titer (log10 PFU/g lung) ± SD | % Reduction vs. Vehicle |
| Uninfected Control | N/A | Not Detected | N/A |
| Vehicle Control | 0 | 5.2 ± 0.4 | 0% |
| RSV-IN-X | 10 | 3.1 ± 0.5 | 99.2% |
| RSV-IN-X | 30 | 2.0 ± 0.3 | 99.94% |
Table 2: Lung Inflammation and Histopathology Scores
| Treatment Group | Dose (mg/kg) | Mean Histopathology Score ± SD | Description |
| Uninfected Control | N/A | 0.2 ± 0.1 | Normal lung architecture |
| Vehicle Control | 0 | 3.5 ± 0.6 | Severe peribronchiolar inflammation |
| RSV-IN-X | 10 | 1.8 ± 0.4 | Moderate inflammation |
| RSV-IN-X | 30 | 0.9 ± 0.3 | Mild inflammation |
Table 3: Body Weight Change Post-Infection
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Uninfected Control | 100% | 101% | 102% | 103% | 104% |
| Vehicle Control | 100% | 98% | 95% | 93% | 94% |
| RSV-IN-X (30 mg/kg) | 100% | 99% | 98% | 99% | 101% |
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Mus musculus
-
Strain: BALB/c, female, 6-8 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Animals are acclimated for a minimum of 7 days prior to the start of the experiment.
-
Housing: Animals are housed in individually ventilated cages with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures are performed in a BSL-2 facility in accordance with institutional animal care and use committee (IACUC) guidelines.
RSV Strain and Propagation
-
Virus: Respiratory Syncytial Virus (RSV) strain A2.
-
Cell Line for Propagation: HEp-2 cells.
-
Procedure: HEp-2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Confluent monolayers are infected with RSV A2 at a low multiplicity of infection (MOI) and incubated until 80-90% cytopathic effect (CPE) is observed. The virus is harvested by scraping the cells, followed by three freeze-thaw cycles. Cell debris is removed by centrifugation, and the viral supernatant is aliquoted and stored at -80°C. Viral titers are determined by plaque assay on HEp-2 cells.
Experimental Design and Procedures
-
Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: RSV-infected, vehicle control.
-
Group 3: RSV-infected, RSV-IN-X (10 mg/kg).
-
Group 4: RSV-infected, RSV-IN-X (30 mg/kg). (n=8-10 mice per group)
-
-
Infection Protocol:
-
Mice are anesthetized via intraperitoneal injection of ketamine/xylazine.
-
Infection is performed by intranasal inoculation with 1 x 10^6 Plaque Forming Units (PFU) of RSV A2 in 50 µL of sterile PBS.[12]
-
The uninfected control group receives 50 µL of sterile PBS intranasally.
-
-
Drug Administration:
-
Compound Formulation: RSV-IN-X is formulated in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing Regimen: Treatment is initiated 4 hours post-infection and continued twice daily (BID) for 5 days.
-
Route of Administration: Oral gavage (PO).
-
-
Monitoring:
-
Body weight and clinical signs of illness are recorded daily.
-
-
Endpoint Analysis (Day 5 post-infection):
-
Mice are euthanized by CO2 asphyxiation.
-
Lungs are aseptically harvested. The right lung lobes are weighed and homogenized for viral titration. The left lung lobe is fixed in 10% neutral buffered formalin for histopathology.
-
Viral Titer Determination (Plaque Assay)
-
Lung homogenates are serially diluted (10-fold) in serum-free EMEM.
-
Confluent monolayers of HEp-2 cells in 6-well plates are washed with PBS and inoculated with 200 µL of each dilution.
-
Plates are incubated for 1 hour at 37°C with gentle rocking every 15 minutes.
-
The inoculum is removed, and cells are overlaid with EMEM containing 2% FBS and 0.75% methylcellulose.
-
Plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator.
-
The overlay is removed, and cells are fixed with 80% methanol.
-
Plaques are visualized by staining with 0.1% crystal violet.
-
Viral titers are calculated and expressed as PFU per gram of lung tissue.
Histopathological Analysis
-
Formalin-fixed lung tissues are embedded in paraffin.
-
Sections (5 µm) are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Stained sections are examined by a board-certified pathologist blinded to the treatment groups.
-
Lung inflammation is scored based on the severity and extent of peribronchiolar and perivascular inflammatory infiltrates.
Visualizations
Signaling Pathway
References
- 1. Mouse Models of Respiratory Syncytial Virus Infection | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Lethal model for respiratory syncytial virus infection using C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Animal models of respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Animal Models for Understanding the Pathology Caused by the Respiratory Syncytial Virus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for RSV Minigenome Assay using Rsv-IN-11
Note: No public domain information is available for a compound specifically named "Rsv-IN-11." This document provides a representative protocol and application data using the well-characterized Respiratory Syncytial Virus (RSV) inhibitor, RSV604 , which targets the viral nucleocapsid (N) protein. This information can be adapted for the evaluation of novel RSV inhibitors like this compound.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV replication machinery is a key target for antiviral drug development. The RSV minigenome assay is a powerful and safe tool for screening and characterizing inhibitors of the RSV RNA-dependent RNA polymerase (RdRp) complex in a cellular context without the use of live virus.[2][3] This assay reconstitutes the viral RNA synthesis machinery by co-expressing the essential viral proteins—nucleoprotein (N), phosphoprotein (P), large polymerase protein (L), and the transcription anti-termination factor (M2-1)—along with a synthetic minigenome RNA.[4][5] The minigenome contains a reporter gene, such as firefly luciferase, flanked by the RSV leader and trailer sequences, which are the cis-acting signals for transcription and replication.[6] The activity of the reporter gene is directly proportional to the activity of the viral polymerase complex, allowing for a quantitative assessment of viral RNA synthesis.
This application note provides a detailed protocol for utilizing the RSV minigenome assay to evaluate the inhibitory activity of compounds targeting the RSV replication complex, using RSV604 as an example. RSV604 is a benzodiazepine (B76468) derivative that has been shown to inhibit RSV replication by targeting the N protein.[1][7]
Principle of the Assay
The RSV minigenome assay is based on the reconstitution of the viral ribonucleoprotein (RNP) complex in cultured cells. Plasmids encoding the RSV N, P, L, and M2-1 proteins are co-transfected into mammalian cells (e.g., HEp-2 or BSR-T7) along with a plasmid that expresses a negative-sense RSV-like minigenome RNA. This minigenome RNA contains a reporter gene (e.g., Firefly Luciferase) flanked by the RSV genomic leader (Le) and trailer (Tr) sequences. The expressed viral proteins assemble on the minigenome RNA to form a functional RNP complex, which then drives the transcription of the reporter gene. The resulting luciferase activity is measured and serves as a readout for the viral polymerase activity. When an inhibitor that targets a component of the replication complex is introduced, it disrupts the function of the RNP, leading to a dose-dependent decrease in reporter gene expression.
Signaling Pathway and Point of Inhibition
The core of RSV replication and transcription is the RNA-dependent RNA polymerase (RdRp) complex, which consists of the L and P proteins, working in conjunction with the N protein-encapsidated RNA template (the RNP complex).[5][8] The M2-1 protein is also crucial for processive transcription.[9] RSV604, the example inhibitor, directly binds to the N protein.[10] The N protein is essential for encapsidating the viral RNA genome to form the RNP, which serves as the template for the RdRp.[1][11] By targeting the N protein, RSV604 inhibits viral RNA synthesis, which is reflected as a decrease in luciferase activity in the minigenome assay.[4][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and quantitation of human respiratory syncytial virus (RSV) using minigenome cDNA and a Sindbis virus replicon: a prototype assay for negative-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Application Notes and Protocols for RSV-IN-11 Treatment Timing in Cell Culture
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The development of effective antiviral therapeutics is a critical area of research. This document provides detailed application notes and protocols for the in vitro use of RSV-IN-11, a novel investigational inhibitor of RSV replication. The timing of antiviral administration is a crucial parameter in determining treatment efficacy. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the standardized assessment of this compound in cell culture models.
RSV is an enveloped, single-stranded negative-sense RNA virus belonging to the Pneumoviridae family.[1][2] Its genome encodes for 11 proteins, including the attachment (G) and fusion (F) glycoproteins which are essential for viral entry into host cells.[1][3] The virus primarily infects the ciliated epithelial cells of the respiratory tract.[2][3] The viral life cycle involves attachment, fusion, transcription and replication of the viral genome within the host cell cytoplasm, followed by assembly and budding of new viral particles.[2] Understanding this life cycle is key to determining the optimal window for therapeutic intervention.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is currently under investigation. However, preliminary data suggests that it may interfere with a critical step in the viral replication cycle. Several host signaling pathways are known to be modulated by RSV infection and may be relevant to the action of this compound. Upon infection, RSV can trigger innate immune responses through pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5][6] This activation leads to the production of interferons and other pro-inflammatory cytokines through signaling cascades involving transcription factors such as NF-κB and IRFs.[4] RSV has also been shown to interact with host factors and signaling pathways, such as the PI3K-AKT/mTOR and MAPK pathways, to facilitate its replication.[7]
RSV Infection and Host Cell Signaling
Caption: Simplified diagram of RSV entry and induction of host innate immune signaling.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of antiviral compounds. The following sections detail the recommended procedures for cell culture, virus propagation, and various treatment timing assays with this compound.
Cell and Virus Culture
Cell Lines:
-
HEp-2 (Human epidermoid carcinoma): A commonly used cell line for RSV propagation and titration due to its high permissiveness and clear cytopathic effect (CPE) formation.[8]
-
A549 (Human lung adenocarcinoma): A relevant cell line for studying RSV infection in the context of the lung epithelium.
-
Primary Human Bronchial Epithelial Cells (HBECs): Provide a more physiologically relevant model for RSV infection.[9]
Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium/Maintenance Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin. The lower serum concentration helps to maintain cell viability while allowing for efficient virus replication.[10]
RSV Strains:
-
RSV A2: A common laboratory-adapted strain.[1]
-
Clinical Isolates: Low-passage clinical isolates may provide more relevant data as they have not been extensively adapted to cell culture.[11]
Virus Propagation and Titration:
-
Seed HEp-2 cells in T-175 flasks and grow to 70-80% confluency.[10]
-
Wash the cell monolayer with sterile PBS.
-
Infect the cells with a low multiplicity of infection (MOI) of 0.01 to 0.1 of RSV in serum-free DMEM.[10]
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
Remove the inoculum and add fresh maintenance medium.
-
Incubate at 37°C and monitor daily for the development of CPE (syncytia formation).[12]
-
Harvest the virus when 50-80% CPE is observed (typically 3-7 days post-infection).[12]
-
Virus can be released from the cells by freeze-thaw cycles.
-
Clarify the viral supernatant by centrifugation and store at -80°C.
-
Determine the viral titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Treatment Timing Protocols
The timing of this compound administration relative to viral infection is critical for determining its stage of action in the viral life cycle.
This assay evaluates the ability of this compound to prevent viral infection when administered before virus exposure.
Caption: Workflow for the pre-treatment (prophylactic) assay.
Protocol:
-
Seed cells in 96-well plates to achieve 90-100% confluency on the day of infection.
-
Prepare serial dilutions of this compound in maintenance medium.
-
Remove the growth medium from the cells and add the this compound dilutions. Incubate for a specified period (e.g., 2, 4, or 12 hours) at 37°C.
-
After the pre-incubation, remove the compound-containing medium and wash the cell monolayer twice with sterile PBS.
-
Infect the cells with RSV at a predetermined MOI (e.g., 0.1) in infection medium.
-
Incubate for 48-72 hours at 37°C.
-
Assess the inhibition of viral replication through methods such as plaque assay, TCID50, RT-qPCR for viral RNA, or immunoassay for viral proteins.
This assay assesses the effect of this compound when present during the initial stages of viral infection.
References
- 1. RSV Replication, Transmission, and Disease Are Influenced by the RSV G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 4. worldscientific.com [worldscientific.com]
- 5. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus Activates Innate Immunity through Toll-Like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Receptors for Respiratory Syncytial Virus Infection and Host Factors Regulating the Life Cycle of Respiratory Syncytial Virus [frontiersin.org]
- 8. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth of Respiratory Syncytial Virus in Primary Epithelial Cells from the Human Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Characterization of Clinical RSV Isolates in Belgium during the Winters of 2016–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for RSV-IN-11: A Novel Inhibitor for Studying Respiratory Syncytial Virus (RSV) Polymerase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The virus is an enveloped, single-stranded, negative-sense RNA virus belonging to the Pneumoviridae family.[1][3] Its replication is mediated by a viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for both transcription of viral genes and replication of the viral genome.[4][5][6] This complex, primarily composed of the large polymerase protein (L) and the phosphoprotein (P) cofactor, represents a key target for antiviral drug development.[7][8] RSV-IN-11 is a novel, potent, and specific non-nucleoside inhibitor designed to target the RSV L protein, making it an invaluable tool for studying the intricacies of RSV polymerase function and for the development of novel anti-RSV therapeutics.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that allosterically binds to a highly conserved pocket within the palm domain of the RSV L protein.[8] This binding induces a conformational change in the polymerase, which, while not directly interfering with the active site, effectively impedes the initiation and elongation steps of RNA synthesis. This mechanism offers a high degree of specificity for the RSV polymerase, with minimal off-target effects.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The data presented below demonstrates its potent and selective inhibition of RSV replication.
| Compound | Parameter | RSV-A (Long strain) | RSV-B (18537) | Cell Line | Value | Selectivity Index (SI = CC50/EC50) |
| This compound | EC50 | 0.045 µM | 0.052 µM | HEp-2 | - | >2222 (A), >1923 (B) |
| CC50 | - | - | HEp-2 | >100 µM | ||
| EC50 | 0.038 µM | 0.047 µM | A549 | - | >2631 (A), >2127 (B) | |
| CC50 | - | - | A549 | >100 µM | ||
| Ribavirin (Control) | EC50 | 15 µM | 18 µM | HEp-2 | - | ~3 (A), ~2.7 (B) |
| CC50 | - | - | HEp-2 | 50 µM |
Table 1: In vitro efficacy and cytotoxicity of this compound compared to Ribavirin. EC50 (50% effective concentration) values were determined by plaque reduction assay. CC50 (50% cytotoxic concentration) values were determined by MTT assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.
Caption: Mechanism of this compound action on the RSV polymerase complex.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro RSV Polymerase Inhibition Assay
This assay measures the ability of this compound to inhibit the RNA synthesis activity of the purified recombinant RSV L-P polymerase complex.[9]
Materials:
-
Purified recombinant RSV L and P proteins
-
RNA template (e.g., a short synthetic oligonucleotide representing the RSV trailer promoter)
-
NTP mix (ATP, CTP, UTP, GTP)
-
Fluorescently labeled UTP (e.g., Cy5-UTP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 120 mM Potassium Acetate, 5 mM MgCl2, 2 mM DTT, 10% Glycerol
-
This compound (and other control compounds) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare the L-P polymerase complex by pre-incubating purified L and P proteins at a 1:5 molar ratio in assay buffer on ice for 30 minutes.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
In a 384-well plate, add 5 µL of the diluted this compound or control compound solution.
-
Add 10 µL of the L-P complex to each well.
-
Incubate the plate at 30°C for 30 minutes to allow for compound binding.
-
Initiate the polymerase reaction by adding 10 µL of the reaction mix containing the RNA template, NTPs, and Cy5-UTP.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding 5 µL of 500 mM EDTA.
-
Measure the fluorescence intensity (Excitation/Emission appropriate for Cy5) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit RSV-induced plaque formation in a cell monolayer.
Materials:
-
HEp-2 or A549 cells
-
RSV (e.g., strain A2)
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin
-
Overlay Medium: 1:1 mixture of 2X MEM and 1.6% Avicel, supplemented with 2% FBS
-
This compound serial dilutions
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Infect the cell monolayers with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well, in a volume of 200 µL per well.
-
Allow the virus to adsorb for 2 hours at 37°C, with gentle rocking every 30 minutes.
-
After adsorption, remove the virus inoculum.
-
Add 2 mL of the overlay medium containing the respective concentrations of this compound or DMSO control to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin, wash with water, and stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition for each concentration and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, providing an indication of its cytotoxicity.
Materials:
-
HEp-2 or A549 cells
-
Growth Medium
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium only (blank) and cells with DMSO (vehicle control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of the RSV polymerase, demonstrating significant antiviral activity against both RSV A and B subtypes with a favorable safety profile in vitro. Its specific mechanism of action makes it an excellent tool for researchers studying the function of the RSV replication machinery and for professionals in the field of antiviral drug discovery. The protocols provided herein offer robust methods for the characterization of this compound and other novel polymerase inhibitors.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Amplicon‐Based Protocol for Sequencing of Respiratory Syncytial Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]
- 5. med.emory.edu [med.emory.edu]
- 6. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Rsv-IN-11 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2][3] The significant global health burden and the lack of effective therapeutics underscore the urgent need for novel antiviral agents.[1][4] High-throughput screening (HTS) plays a pivotal role in the discovery of new RSV inhibitors by enabling the rapid evaluation of large compound libraries.[5][6] This document provides detailed application notes and protocols for the use of a novel investigational inhibitor, Rsv-IN-11, in HTS assays designed to identify and characterize potential anti-RSV compounds.
This compound is a potent and selective small molecule inhibitor of the RSV L protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex. By targeting the RdRp, this compound effectively blocks viral genome replication and transcription, thus halting the propagation of the virus.[7][8] These application notes will describe the use of this compound as a reference compound in common HTS assays for RSV drug discovery.
RSV Signaling and Life Cycle
RSV is an enveloped, single-stranded negative-sense RNA virus belonging to the Pneumoviridae family.[2][3] The viral genome encodes 11 proteins that orchestrate the infection process.[2][7][9] The key stages of the RSV life cycle, which present potential targets for antiviral intervention, are:
-
Attachment and Entry: The viral attachment (G) and fusion (F) glycoproteins mediate binding to host cell receptors and subsequent fusion of the viral envelope with the cell membrane.[8][10]
-
Transcription and Replication: Upon entry into the cytoplasm, the viral RNA-dependent RNA polymerase (RdRp), composed of the large polymerase protein (L) and the phosphoprotein (P), transcribes the viral genes into messenger RNA (mRNA) and replicates the viral genome.[2][8]
-
Assembly and Budding: Newly synthesized viral components assemble at the plasma membrane, and new virions bud from the host cell.[2][8]
This compound targets the viral L protein, thereby inhibiting the transcription and replication of the viral genome.
Data Presentation
The following tables summarize representative quantitative data for this compound in comparison to a known RSV inhibitor, Ribavirin, in a cell-based cytopathic effect (CPE) assay.
Table 1: Antiviral Activity of this compound and Ribavirin against RSV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.05 | >100 | >2000 |
| Ribavirin | 5.3 | >50 | >9.4 |
Table 2: HTS Assay Performance Metrics with this compound as a Reference Compound
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with >0.5 being excellent for HTS. |
| Signal-to-Background (S/B) Ratio | 12 | The ratio of the signal from uninfected cells to infected cells. |
| Coefficient of Variation (%CV) | <10% | A measure of the variability of the assay signal. |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify novel RSV inhibitors is outlined below.
Protocol 1: Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
HEp-2 cells
-
RSV (e.g., Long strain)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: EMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
This compound (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Dispense 100 nL of each compound dilution into the appropriate wells of a 384-well plate. Include wells with DMSO only for negative controls.
-
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells in growth medium to a concentration of 1 x 10^5 cells/mL.
-
Add 50 µL of the cell suspension (5,000 cells) to each well of the 384-well plate containing the compounds.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
-
Virus Infection:
-
Prepare a dilution of the RSV stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Aspirate the growth medium from the cells and add 50 µL of the virus dilution to each well, except for the uninfected control wells, which receive 50 µL of assay medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
-
Protocol 2: Cytotoxicity Assay
This assay is performed in parallel with the CPE assay to determine the toxicity of the compounds to the host cells.
Materials:
-
Same as for the CPE assay, excluding the virus.
Procedure:
-
Compound Plating and Cell Seeding:
-
Follow steps 1 and 2 of the CPE assay protocol.
-
-
Incubation:
-
After cell seeding, add 50 µL of assay medium (without virus) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the CPE assay.
-
-
Assay Readout and Data Analysis:
-
Follow steps 4 and 5 of the CPE assay protocol to measure cell viability.
-
Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the utilization of this compound as a reference compound in high-throughput screening assays for the discovery of novel RSV inhibitors. The described cell-based CPE assay is a robust and reliable method for primary screening, and the parallel cytotoxicity assay is crucial for determining the selectivity of hit compounds.[5] The use of a potent and specific reference inhibitor like this compound is essential for assay validation and quality control in any drug discovery campaign targeting RSV.
References
- 1. A High-Throughput Screening Strategy to Overcome Virus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A high-throughput human tissue model for respiratory viruses: Automating the use of human airway epithelial tissues for faster drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 10. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
Troubleshooting & Optimization
Technical Support Center: Novel Anti-RSV Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel anti-Respiratory Syncytial Virus (RSV) inhibitors, exemplified by the hypothetical compound Rsv-IN-11. Due to the lack of publicly available data for a compound specifically named "this compound," this guide addresses common solubility and stability challenges encountered with small molecule inhibitors in RSV research.
Frequently Asked Questions (FAQs)
Q1: My novel anti-RSV inhibitor (e.g., this compound) is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors. Here are a few steps you can take:
-
Review the datasheet: Check for recommended solvents. Many organic compounds are first dissolved in a solvent like DMSO and then diluted into aqueous buffers.
-
Use a co-solvent: If a pure aqueous solution is required, consider the use of co-solvents such as ethanol, polyethylene (B3416737) glycol (PEG), or cyclodextrins.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.
-
Sonication and gentle heating: These methods can help to dissolve the compound, but be cautious as excessive heat can cause degradation.
Q2: I am observing precipitation of my compound after diluting my DMSO stock into my cell culture medium. How can I prevent this?
A2: This is a common problem when the final concentration of the organic solvent (like DMSO) is not sufficient to keep the compound in solution.
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try working with a lower final concentration.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might help. Always run a vehicle control to check for solvent toxicity.
-
Use a formulation strategy: For in vivo studies, consider formulating the compound in a vehicle designed to improve solubility, such as a self-micro-emulsifying drug delivery system (SMEDDS).
Q3: How should I store my novel anti-RSV inhibitor to ensure its stability?
A3: Stability is critical for reproducible experimental results.
-
Stock solutions: Small molecule inhibitors are often most stable when stored as concentrated stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your stock solution into single-use volumes.
-
Protection from light and air: Some compounds are sensitive to light and oxidation. Store them in amber vials and consider purging with an inert gas like argon or nitrogen before sealing.
-
Working solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Q4: My compound's activity seems to decrease over time in my multi-day experiment. What could be the cause?
A4: This could be due to compound instability or degradation in the experimental conditions.
-
Half-life in media: The compound may have a short half-life in your cell culture medium at 37°C. Consider replenishing the compound with fresh media at regular intervals during your experiment.
-
Metabolic instability: Cells can metabolize the compound, leading to a decrease in its effective concentration.
-
Adsorption to plasticware: Some compounds can adsorb to the surface of plastic plates and tubes, reducing the available concentration. Using low-adhesion plasticware can sometimes mitigate this.
Troubleshooting Guides
Solubility Issues
If you are facing issues with dissolving your novel anti-RSV inhibitor, follow this troubleshooting workflow:
Troubleshooting workflow for solubility issues.
Quantitative Solubility Data (Hypothetical for a Novel Anti-RSV Inhibitor)
| Solvent | Solubility | Notes |
| Water | <0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | <0.1 mg/mL | Insoluble in physiological buffer. |
| DMSO | ≥50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as a co-solvent. |
| PEG400 | ~25 mg/mL | Useful for in vivo formulations. |
Experimental Protocols
Protocol for Determining Compound Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., 1 mL of buffer in a microcentrifuge tube).
-
Ensure there is undissolved solid material at the bottom of the tube.
-
-
Equilibration:
-
Incubate the tubes on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully take a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble (e.g., DMSO).
-
Determine the concentration of the compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent.
-
Signaling Pathways and Mechanisms
RSV Entry and Fusion Inhibition
Many novel anti-RSV inhibitors target the RSV Fusion (F) protein, which is essential for the virus to enter and infect host cells. The diagram below illustrates the mechanism of RSV entry and the point of action for a fusion inhibitor.
Mechanism of RSV entry and F-protein inhibition.
This guide provides a foundational framework for addressing common challenges with novel anti-RSV inhibitors. For specific issues with a particular compound, it is always recommended to consult the supplier's technical documentation and published literature if available.
Technical Support Center: Optimizing Rsv-IN-11 Concentration for Antiviral Assays
Disclaimer: Information regarding a specific compound designated "Rsv-IN-11" is not publicly available in the provided search results. This guide provides a framework for optimizing the concentration of a novel or hypothetical antiviral compound against Respiratory Syncytial Virus (RSV), using "this compound" as a placeholder. The principles, protocols, and troubleshooting advice are based on established practices for RSV antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for antiviral compounds targeting RSV?
A1: Respiratory Syncytial Virus (RSV) is an enveloped RNA virus.[1] Its replication cycle presents several targets for antiviral drugs.[2] Key mechanisms of action for RSV inhibitors include:
-
Fusion/Entry Inhibition: These compounds prevent the virus from fusing with the host cell membrane, a critical first step for infection. The viral Fusion (F) protein is a primary target for this class of inhibitors.[1][3]
-
Polymerase Inhibition: These inhibitors target the viral RNA-dependent RNA polymerase (L protein), preventing the replication of the viral genome.[4]
-
Targeting Host Factors: Some strategies involve targeting cellular proteins that the virus relies on for replication, which can offer broad-spectrum activity.[5]
Without specific data on this compound, its exact mechanism is unknown. Experiments would be required to elucidate its specific target in the RSV lifecycle.
Q2: What are the recommended starting concentrations for a new anti-RSV compound like this compound in an antiviral assay?
A2: For a novel compound, it is recommended to start with a broad range of concentrations in a dose-response experiment. A common starting point is a high concentration of 10-50 µM, followed by serial dilutions (e.g., 1:2 or 1:3 dilutions) to cover several orders of magnitude.[5] The initial screening can help identify a narrower, effective concentration range for subsequent, more detailed experiments.
Q3: How do I determine the optimal concentration range for this compound?
A3: The optimal concentration is determined by balancing antiviral efficacy with cellular toxicity. You need to determine two key values:
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity (e.g., cytopathic effect or plaque formation).
-
CC50 (50% Cytotoxic Concentration): The concentration that causes a 50% reduction in viable host cells.
The optimal concentration for your assays will be well below the CC50 value while providing significant viral inhibition (ideally, much higher than the EC50). The ratio of these values (CC50/EC50) gives the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential. A higher SI is desirable.
Q4: What cell lines are suitable for RSV antiviral assays?
A4: Several cell lines are commonly used for the in vitro study of RSV and its inhibitors. These include:
-
HEp-2: A human epidermoid carcinoma cell line that is highly permissive to RSV and often used for plaque assays and CPE-based assays.[5][6]
-
A549: A human lung adenocarcinoma cell line used to study RSV-induced apoptosis and immune responses.[7][8]
-
HeLa: Another common cell line used for standardized RSV antiviral studies.[6]
-
Primary Human Bronchial Epithelial Cells (HBECs): These provide a more physiologically relevant model, mimicking the natural site of RSV infection.[5]
Q5: How can I solve solubility issues with this compound?
A5: Poor aqueous solubility is a common challenge. If this compound precipitates in your culture medium, consider the following:
-
Use a suitable solvent: Initially dissolve the compound in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution. Be sure to include a vehicle control (medium with the same final concentration of the solvent) in your experiments, as high concentrations of solvents can be toxic to cells.
-
Test different vehicles: The literature suggests solvents like PEG 200, Cremophor RH 40, or Tween 80 can also be used for poorly soluble compounds.[9]
-
Sonication: Gently sonicating the solution can aid in dissolution.
-
Formulation: For in vivo studies, more advanced formulations like self-micro-emulsifying drug delivery systems (SMEDDS) may be necessary to improve solubility and bioavailability.[9]
Troubleshooting Guide
Problem: High variability in my assay results.
-
Possible Cause: Inconsistent cell seeding, variation in virus titer between experiments, or uneven compound distribution.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Always use a freshly thawed and titered virus stock for each set of experiments. When adding the compound, mix gently but thoroughly.
Problem: I am not observing any antiviral activity.
-
Possible Cause: The compound may be inactive against the tested RSV strain, the concentration range may be too low, the compound may be unstable, or it may have a prophylactic-only effect.
-
Solution:
-
Widen the concentration range to test higher doses, ensuring they are below the cytotoxic limit.
-
Check the stability of this compound in your culture medium over the course of the experiment.
-
For compounds that may target viral entry (like fusion inhibitors), a prophylactic regimen where the compound is added before or at the time of infection may be necessary.[6]
-
Problem: Significant cytotoxicity is observed even at low concentrations.
-
Possible Cause: The compound has inherent toxicity to the host cell line, or the solvent concentration is too high.
-
Solution:
-
Perform a CC50 assay on uninfected cells to confirm the compound's toxicity profile.
-
Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic (typically ≤0.5%).
-
Consider testing the compound in a different, potentially more robust, cell line.
-
Quantitative Data Summary
The following table provides an example of how to structure the results from antiviral and cytotoxicity assays for a hypothetical compound like this compound.
Table 1: Example Antiviral Activity & Cytotoxicity Profile of this compound
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HEp-2 | RSV-A Long | 0.05 | >100 | >2000 |
| A549 | RSV-A Long | 0.08 | >100 | >1250 |
| HEp-2 | RSV-B Wash | 0.12 | >100 | >833 |
Experimental Protocols & Visualizations
Workflow for Optimizing Antiviral Concentration
The first step in testing a new compound is a systematic workflow to identify the effective and non-toxic concentration range.
References
- 1. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus Infection Sensitizes Cells to Apoptosis Mediated by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ircmj.com [ircmj.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: RSV Inhibitors & Cytotoxicity
Disclaimer: Initial searches for a specific compound designated "Rsv-IN-11" did not yield specific cytotoxicity data or mechanistic information. The following technical support guide has been constructed based on publicly available data for other Respiratory Syncytial Virus (RSV) inhibitors and the oncolytic properties of RSV itself. This information is intended to serve as a general guide for researchers working with RSV and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RSV inhibitors?
A1: RSV inhibitors can target various stages of the viral life cycle.[1][2] Common targets include:
-
Viral Entry: Fusion inhibitors prevent the virus from entering host cells. The RSV fusion (F) protein is a primary target for such inhibitors.[3][4]
-
Viral Replication: Polymerase inhibitors target the RNA-dependent RNA polymerase (L protein), which is essential for replicating the viral genome.[5][6]
-
Nucleoprotein Interaction: Some inhibitors disrupt the function of the nucleoprotein (N), which is crucial for encapsulating the viral RNA.[5]
Q2: In which cell lines has the cytotoxicity or oncolytic effect of RSV or its inhibitors been studied?
A2: The cytopathic and oncolytic effects of RSV have been investigated in a variety of cell lines:
-
Cancer Cell Lines: RSV has demonstrated oncolytic (cancer-killing) properties in several cancer cell lines, including skin carcinoma (A431), lung adenocarcinoma (A549), prostate cancer cells, and hepatocellular carcinoma cell lines (Hep3B, Huh-7).[7][8][9]
-
Epithelial Cell Lines: HEp-2 (a human larynx carcinoma cell line) and A549 are commonly used to study RSV infection and the cytopathic effects of the virus.[10][11] These are also standard lines for testing the efficacy of RSV inhibitors.
Q3: How does RSV induce cytotoxicity in cancer cells?
A3: RSV can induce apoptosis (programmed cell death) in cancer cells.[8] Studies have shown that RSV infection can lead to a significant increase in apoptotic cells in a dose- and time-dependent manner.[7][8] This effect has been observed in A431 skin cancer cells, where infection leads to growth inhibition and the induction of apoptosis.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Perform a cell count before seeding. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use proper aseptic techniques. | |
| Instability of the test compound. | Prepare fresh solutions of the inhibitor for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| No significant cytotoxicity observed at expected concentrations. | The cell line may be resistant to the inhibitor. | Use a positive control compound known to be cytotoxic to the cell line to validate the assay. Consider testing a panel of different cell lines. |
| Incorrect assay endpoint. | Ensure the incubation time is sufficient for the compound to induce a cytotoxic effect. A time-course experiment may be necessary. | |
| The compound targets viral replication, and the assay measures general cytotoxicity. | For antiviral compounds, a cytopathic effect (CPE) reduction assay is more appropriate than a standard cytotoxicity assay in uninfected cells. | |
| Discrepancy between IC50 values in different studies. | Different assay methods were used (e.g., MTT vs. LDH release). | Adhere to a standardized protocol. When comparing data, ensure the experimental conditions are similar. |
| Different virus strains or cell passages were used. | Report the specific virus strain and cell line passage number in your experimental records. |
Quantitative Data Summary
Table 1: Example IC50 Values for a Generic RSV Inhibitor (RSV-IN-1)
Note: This data is for a known RSV inhibitor, RSV-IN-1, and is provided as an example due to the lack of specific data for "this compound".
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| RSV-IN-1 | hRSV | 0.11 | Not Specified | Not Specified |
Table 2: Oncolytic Effect of RSV in A431 Skin Cancer Cells
| Virus MOI (Multiplicity of Infection) | Time Post-Infection (hours) | Cell Viability Reduction (%) |
| 1 | 48 | 58.25 |
| 3 | 36 | ~32 |
| 3 | 48 | ~73.5 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of a compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the compound solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This protocol is to assess the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate and grow to 90-95% confluency.
-
Infection and Treatment: Remove the growth medium. In separate tubes, mix serial dilutions of the test compound with a known titer of RSV. Add this mixture to the cells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plate for 4-5 days until the virus control wells show significant CPE (e.g., 70-80% of cells are dead or detached).
-
Staining: Remove the medium and stain the remaining viable cells with a solution of crystal violet in methanol (B129727) for 10-15 minutes.
-
Washing and Solubilization: Gently wash the wells with water to remove excess stain and allow the plate to dry. Add a solubilizing agent (e.g., 1% SDS) to each well.
-
Absorbance Measurement: Read the absorbance at a wavelength appropriate for crystal violet (e.g., 595 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that protects 50% of the cells from the viral CPE (the EC50 value).
Visualizations
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
References
- 1. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 4. Frontiers | Respiratory Viral Infections in Patients With Cancer or Undergoing Hematopoietic Cell Transplant [frontiersin.org]
- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ircmj.com [ircmj.com]
- 8. The Oncolytic Effect of Respiratory Syncytial Virus (RSV) in Human Skin Cancer Cell Line, A431 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of respiratory syncytial virus on the growth of hepatocellular carcinoma cell-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Technical Support Center: Troubleshooting Inconsistent Results with RSV Fusion Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors targeting the Respiratory Syncytial Virus (RSV) Fusion (F) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different EC₅₀/IC₅₀ values for the same inhibitor compared to published data?
A1: Discrepancies in inhibitor potency are a common issue and can arise from several factors:
-
Cell Line Differences: Different cell lines (e.g., HEp-2, A549, Vero) can exhibit varying levels of susceptibility to RSV infection and may have different metabolic activities, leading to altered inhibitor efficacy.
-
RSV Strain Variability: RSV is classified into subtypes A and B, with multiple genotypes. Inhibitor potency can vary between these strains. For instance, GS-5806 has shown comparable mean EC₅₀ values against both RSV A and B subtypes (0.51 ± 0.25 nM and 0.35 ± 0.15 nM, respectively), but variations can exist for specific strains.[1]
-
Assay Format: The specific experimental assay used (e.g., Cytopathic Effect (CPE) inhibition, plaque reduction, or reporter virus assay) can influence the calculated potency. Each assay measures a different aspect of viral replication and can have different sensitivities.
-
Experimental Conditions: Variations in multiplicity of infection (MOI), incubation time, temperature, and serum concentration in the culture medium can all impact the apparent potency of an inhibitor.
Q2: My inhibitor solution appears cloudy or forms a precipitate upon dilution in cell culture medium. What should I do?
A2: This indicates a solubility issue. Most small molecule inhibitors are dissolved in DMSO for stock solutions. When diluted into aqueous culture medium, the compound can precipitate if its solubility limit is exceeded.
-
Prepare a higher concentration stock in DMSO: This allows for a smaller volume of the stock to be added to the medium, keeping the final DMSO concentration low (ideally below 0.5%).
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium with vigorous mixing between each step.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating can help dissolve the compound. However, prolonged heating should be avoided to prevent degradation.
-
Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many compounds.
Q3: I am observing a loss of inhibitor activity over time in my long-term experiments. What could be the cause?
A3: This is likely due to inhibitor instability. Small molecules can degrade in solution, especially when exposed to light, repeated freeze-thaw cycles, or certain components of the cell culture medium.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
-
Fresh Working Solutions: Prepare fresh working dilutions of the inhibitor from a frozen stock for each experiment.
-
Stability in Media: The stability of some compounds can be pH-dependent or affected by components in the culture medium. If instability is suspected, you can perform a stability test by incubating the inhibitor in the medium for the duration of your experiment and then testing its activity.
Q4: My vehicle control (DMSO) is showing a biological effect on the cells. How can I address this?
A4: High concentrations of DMSO can be toxic to cells and can affect viral replication.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5%, and ideally below 0.1%.
-
Consistent Vehicle Concentration: Ensure that all wells, including untreated controls, receive the same final concentration of DMSO.
-
Test Alternative Solvents: If DMSO toxicity is still a concern at low concentrations, you may consider testing other solvents like ethanol, though their compatibility with your specific compound and cell line must be verified.
Troubleshooting Guide
Issue 1: High Variability in EC₅₀/IC₅₀ Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure high viability (>95%) before seeding for an assay. |
| Variability in Virus Titer | Prepare and titer a large batch of virus stock. Aliquot and store at -80°C. Use a fresh aliquot for each experiment to ensure a consistent MOI. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Lot-to-Lot Variability of Inhibitor | If you suspect the issue is with a new batch of inhibitor, perform a side-by-side comparison with a previously validated lot. Contact the supplier if significant discrepancies are observed. |
Issue 2: No Inhibitory Effect Observed
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify your calculations for stock and working solutions. Confirm the molecular weight of the compound. |
| Inhibitor Degradation | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions have been maintained. |
| Resistant Virus Strain | If you are using a lab-passaged virus strain, it may have developed resistance. Sequence the F protein gene to check for known resistance mutations (e.g., for GS-5806, mutations like L138F or F140L in RSV A, and F488L or F488S in RSV B have been reported).[2] |
| Assay Window Too Narrow | Optimize your assay to have a clear and robust signal between infected and uninfected controls. This may involve adjusting the MOI or incubation time. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response curve to determine the concentration range where the inhibitor is effective without causing significant toxicity. The 50% cytotoxic concentration (CC₅₀) should be significantly higher than the EC₅₀. |
| Non-Specific Inhibition | Test the inhibitor against other unrelated viruses to assess its specificity. Use a structurally related but inactive analog as a negative control if available. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that lead to non-specific inhibition. Visually inspect your solutions for any signs of precipitation. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes mitigate this. |
Data Presentation: Inconsistent Potency of RSV Fusion Inhibitors
The following tables summarize the reported potency of three common RSV F protein inhibitors across different studies and conditions, illustrating the potential for variability.
Table 1: Potency of GS-5806 (Presatovir)
| RSV Subtype | Cell Line | Assay Type | Reported EC₅₀ (nM) | Reference |
| A | HEp-2 | CPE | 0.35 ± 0.14 | [1] |
| A | HAE | Viral RNA | 0.37 ± 0.28 | [1] |
| A (75 clinical isolates) | HEp-2 | ELISA | 0.51 ± 0.25 (mean) | [1] |
| B (75 clinical isolates) | HEp-2 | ELISA | 0.35 ± 0.15 (mean) | [1] |
Table 2: Potency of BMS-433771
| RSV Subtype | Cell Line | Assay Type | Reported EC₅₀ (nM) | Reference |
| A & B (average) | Not specified | Not specified | 20 | [3][4][5] |
| A & B | HAE | Viral RNA | 10.1 ± 0.1 | [1] |
Table 3: Potency of JNJ-53718678 (Rilematovir)
| RSV Subtype | Cell Line | Assay Type | Reported EC₅₀/IC₅₀ (nM) | Reference |
| A2 | HeLa | CPE | 0.46 | [6] |
| A & B (clinical isolates) | Not specified | Not specified | 0.09 - 9.50 |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
HEp-2 cells
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
RSV stock (e.g., A2 strain)
-
Test inhibitor and vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted inhibitor to the appropriate wells. Include wells for virus control (no inhibitor) and cell control (no virus, no inhibitor).
-
Add RSV at a predetermined MOI (e.g., 0.01) to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-5 days, or until significant CPE is observed in the virus control wells.
-
Assay Readout:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each inhibitor concentration relative to the virus and cell controls. Plot the percentage of inhibition against the inhibitor concentration and determine the EC₅₀ value using a non-linear regression analysis.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an inhibitor.
Materials:
-
Vero or HEp-2 cells
-
Complete cell culture medium
-
RSV stock
-
Test inhibitor and vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 0.5% methylcellulose)
-
Fixing solution (e.g., 80% methanol)
-
Staining solution (e.g., crystal violet or an antibody-based staining system)
Methodology:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Virus-Inhibitor Incubation: In separate tubes, prepare serial dilutions of the inhibitor. Add a constant amount of RSV (e.g., 100 plaque-forming units, PFU) to each dilution and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection:
-
Wash the cell monolayers with serum-free medium.
-
Inoculate the cells with the virus-inhibitor mixtures. Include a virus control (virus only) and a cell control (medium only).
-
Adsorb for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.
-
-
Overlay: Remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentration of the inhibitor.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 4-6 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet. Plaques will appear as clear areas against a stained cell monolayer.
-
Alternatively, use an immunostaining protocol with an RSV-specific antibody for more sensitive detection.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of reduction against the inhibitor concentration.
Visualizations
Caption: RSV F protein-mediated entry and downstream signaling pathways.
Caption: General experimental workflow for in vitro testing of RSV fusion inhibitors.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigation of Off-Target Effects for Rsv-IN-11
Disclaimer: No public domain information is currently available for a compound specifically designated "Rsv-IN-11". The following technical support guide has been constructed as a generalized framework for researchers investigating the off-target effects of a hypothetical novel Respiratory Syncytial Virus (RSV) inhibitor, hereinafter referred to as HRI-X (Hypothetical RSV Inhibitor X) . The principles, protocols, and troubleshooting advice provided are based on established methodologies in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our uninfected cell lines when treated with HRI-X. Is this expected?
A1: Not necessarily. While some level of cytotoxicity can be expected at high concentrations for any compound, significant cell death in uninfected cells at or near the antiviral EC50 concentration could indicate off-target cytotoxic effects. The intended mechanism of an antiviral like HRI-X should ideally have a minimal impact on host cell viability. We recommend performing a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration) and calculating the selectivity index (SI = CC50 / EC50). A low SI value suggests potential off-target cytotoxicity.
Q2: Our western blot analysis shows modulation of a signaling pathway not known to be involved in RSV replication upon HRI-X treatment. What could be the cause?
A2: This is a strong indicator of an off-target effect. HRI-X may be inhibiting or activating a host kinase or another signaling protein that is not its intended viral target. To identify the potential off-target, we recommend:
-
In silico analysis: Use computational tools to predict potential off-targets of HRI-X based on its chemical structure.
-
Kinase profiling: Perform a broad-spectrum kinase panel screen to identify any unintended kinase targets.
-
Pathway analysis: Utilize bioinformatics tools to understand the potential downstream consequences of modulating the observed off-target pathway.
Q3: We are seeing inconsistent antiviral activity of HRI-X across different cell lines. Why might this be happening?
A3: Inconsistent activity across different cell lines can be attributed to several factors, including off-target effects. Potential reasons include:
-
Differential expression of off-target proteins: The off-target of HRI-X might be expressed at different levels in various cell lines, leading to varying phenotypic outcomes.
-
Metabolic differences: Cell lines may metabolize HRI-X differently, altering its effective concentration and potential for off-target engagement.
-
Presence of compensatory pathways: Some cell lines may have robust compensatory signaling pathways that mitigate the effects of the off-target modulation by HRI-X.
We recommend characterizing the expression levels of any identified off-targets in the cell lines you are using.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
Problem: HRI-X shows high cytotoxicity in uninfected cells.
Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocol: Cell Viability Assay (MTS-based)
-
Cell Plating: Seed 96-well plates with your chosen cell line at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of HRI-X in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the diluted HRI-X solutions. Incubate for a period relevant to your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC50 value.
Guide 2: Identifying the Off-Target of HRI-X
Problem: HRI-X modulates an unintended signaling pathway.
Workflow:
Caption: Workflow for identifying an unknown off-target.
Experimental Protocol: Kinase Profiling (General Overview)
Kinase profiling is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of HRI-X at a specified concentration.
-
Assay Performance: The service provider will test the ability of HRI-X to inhibit the activity of a large panel of purified kinases (e.g., >400 kinases). The assay format is often based on measuring the phosphorylation of a substrate.
-
Data Reporting: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration of HRI-X.
-
Hit Selection: "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
Hypothetical Kinase Profiling Data for HRI-X
| Kinase Target | % Inhibition at 1 µM HRI-X |
| Aurora Kinase A | 95% |
| SRC | 88% |
| EGFR | 15% |
| AKT1 | 5% |
| Intended Viral Target | 98% |
This table illustrates how kinase profiling can identify potent off-target interactions.
Signaling Pathway Visualization
Hypothetical Off-Target Effect of HRI-X on the Aurora Kinase A Pathway
If kinase profiling identified Aurora Kinase A as a potent off-target, HRI-X could inadvertently disrupt the cell cycle, leading to the observed cytotoxicity.
Technical Support Center: Rsv-IN-11 Efficacy and Cytotoxicity Profiling
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values of the respiratory syncytial virus (RSV) inhibitor, Rsv-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are EC50 and CC50 values and why are they important for antiviral drug development?
A1: The EC50 value represents the concentration of a drug that is required for 50% of its maximum effect. In the context of antiviral research, it is the concentration of the compound that inhibits 50% of viral replication or activity. The CC50 value is the concentration of the compound that causes the death of 50% of host cells in an uninfected cell culture.
These two values are critical in the early stages of drug development to assess the potency and toxicity of a compound. The ratio of CC50 to EC50 is known as the Selectivity Index (SI) (SI = CC50 / EC50). A high SI is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.
Q2: What is the general workflow for determining the EC50 and CC50 of an anti-RSV compound like this compound?
A2: The general workflow involves two parallel assays: a viral inhibition assay to determine the EC50 and a cytotoxicity assay to determine the CC50. Both assays typically involve treating cultured cells with a serial dilution of the compound. For the EC50 assay, the cells are infected with RSV, while for the CC50 assay, the cells remain uninfected. After an incubation period, the viral activity (for EC50) and cell viability (for CC50) are measured.
Troubleshooting Guides
Problem 1: High variability in EC50/CC50 results between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all plates and experiments.
-
-
Possible Cause 2: Inaccurate compound dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly and ensure proper mixing of stock solutions.
-
-
Possible Cause 3: Variation in virus titer.
-
Solution: Use a consistent multiplicity of infection (MOI) for all EC50 experiments. Titer the virus stock regularly to ensure its potency has not changed during storage.
-
Problem 2: No clear dose-response curve is observed.
-
Possible Cause 1: Compound concentration range is not appropriate.
-
Solution: Widen the range of concentrations tested. If no effect is seen, the compound may be inactive or require much higher concentrations. If maximum effect is seen at all concentrations, test lower concentrations.
-
-
Possible Cause 2: Compound is insoluble at tested concentrations.
-
Solution: Visually inspect the compound in media for precipitation. If solubility is an issue, consider using a different solvent (ensure solvent controls are included) or a different formulation.
-
Experimental Protocols
Protocol for EC50 Determination (RSV Plaque Reduction Assay)
-
Cell Seeding: Seed HEp-2 cells (or other susceptible cell lines) in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the this compound compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol for CC50 Determination (MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Remove the medium and add fresh medium containing a 2-fold serial dilution of this compound. Include a "cell control" (no compound) and a "background control" (no cells).
-
Incubation: Incubate the plate for the same duration as the EC50 assay (e.g., 3-5 days).
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Data Presentation
| Parameter | This compound (Example Values) |
| EC50 (µM) | 0.5 |
| CC50 (µM) | > 100 |
| Selectivity Index (SI) | > 200 |
Note: The values presented are for illustrative purposes and should be determined experimentally for each batch of this compound.
Mechanism of Action: RSV Replication Inhibition
This compound is a potent inhibitor of RSV replication. While the precise mechanism for every inhibitor varies, many target key viral proteins. For instance, some novel inhibitors target the RSV L protein, which is the RNA-dependent RNA polymerase responsible for viral transcription and replication.[1] By inhibiting the L protein, the synthesis of viral RNA is blocked, thus preventing the production of new virus particles.
References
Rsv-IN-11 stability in cell culture media
Issue: Information regarding "Rsv-IN-11" is not available in publicly accessible resources.
Our comprehensive search for "this compound" did not yield any specific information about a compound with this designation. The search results were predominantly related to Respiratory Syncytial Virus (RSV) itself, and no public data, research articles, or technical documentation could be found for a molecule named "this compound."
This suggests that "this compound" may be one of the following:
-
An internal or proprietary compound name that is not yet disclosed in the public domain.
-
A misnomer or a typographical error in the compound's designation.
-
A very new or experimental compound with limited to no published literature.
Without fundamental information about the nature of this compound, including its chemical structure, mechanism of action, and solubility, it is not possible to create a technical support center with the requested troubleshooting guides, FAQs, data tables, and diagrams.
We recommend that you verify the compound's name and search for any available internal documentation or contact the source or manufacturer of "this compound" to obtain the necessary technical information. Once more specific details about the compound are available, we would be pleased to assist you in developing the requested technical support materials.
Technical Support Center: Overcoming Inhibitor Precipitation
This guide provides comprehensive troubleshooting strategies and protocols for researchers encountering precipitation issues with small molecule inhibitors, using a hypothetical novel compound, "Rsv-IN-11," as an example for inhibiting Respiratory Syncytial Virus (RSV) replication.
Disclaimer: Information on a specific compound designated "this compound" is not publicly available. The following protocols and data are based on established best practices for handling hydrophobic small molecule inhibitors prone to precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is precipitating as soon as I add it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue for hydrophobic small molecule inhibitors. Precipitation in aqueous solutions like cell culture media is often due to the compound's low water solubility.[1] The solvent in which the compound is dissolved (typically DMSO) disperses rapidly, causing the local concentration of the inhibitor to exceed its solubility limit, leading to it crashing out of solution.[2] Factors like final concentration, medium temperature, pH, and serum content can all influence this process.[1]
Q2: What is the best solvent for preparing a stock solution of a hydrophobic inhibitor like this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic organic molecules for biological assays.[1][2][3] Always use anhydrous, high-purity DMSO, as absorbed water can decrease the solubility of many compounds.[3]
Q3: I observed crystals in my DMSO stock solution after storing it in the freezer. What should I do?
A3: Precipitation can occur in DMSO stocks upon storage, especially after freeze-thaw cycles.[3] To resolve this, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[3] Before use, always visually inspect the vial to ensure all precipitate has dissolved. To prevent this, it is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][3]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: While DMSO is an excellent solvent, high concentrations can be toxic to cells. It is critical to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[4] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
Troubleshooting Guide: Precipitation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock | Concentration Too High: The desired concentration exceeds the inhibitor's solubility limit in DMSO. | Check the manufacturer's datasheet for solubility data. If unavailable, you may need to prepare a less concentrated stock solution. |
| Poor DMSO Quality: DMSO has absorbed water, reducing its solvating power. | Use a fresh vial of anhydrous, high-purity (≥99.9%) DMSO. Store DMSO properly to prevent water absorption.[3] | |
| Freeze-Thaw Cycles: Repeated temperature changes have caused the compound to fall out of solution. | Gently warm (37°C) and vortex/sonicate the stock to redissolve.[3] Prevention: Aliquot stocks into single-use volumes for storage at -20°C or -80°C.[1][3] | |
| Precipitation in Aqueous Medium | Rapid Dilution Shock: Adding a concentrated DMSO stock directly into a large volume of aqueous medium causes rapid solvent exchange and precipitation. | Perform serial dilutions. First, make an intermediate dilution of the stock in pre-warmed (37°C) medium or buffer while vortexing gently.[2][4] |
| Low Temperature: The cell culture medium is cold, reducing the compound's solubility. | Always use medium that has been pre-warmed to 37°C before adding the inhibitor.[4] | |
| High Final Concentration: The final concentration of the inhibitor in the medium is above its aqueous solubility limit. | Determine the maximum soluble concentration by performing a solubility test. Prepare a serial dilution in your specific medium and visually inspect for precipitation.[4] | |
| Interaction with Media Components: Serum proteins or other components in the medium may reduce the solubility of the compound. | Test solubility in media with and without serum. Sometimes, reducing the serum concentration can help. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Calculate the required mass of the inhibitor to prepare the desired volume of a 10 mM solution.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the powder.[1]
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. The solution should be clear.[1]
-
If dissolution is difficult, gently warm the vial to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes, then vortex again.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile amber tubes to protect from light and avoid repeated freeze-thaw cycles.[1][3]
-
Store the aliquots at -20°C or -80°C as recommended for the specific compound.[1][3]
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
Objective: To dilute the concentrated DMSO stock into aqueous cell culture medium while minimizing precipitation.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.[4]
-
Crucial Step: Do not add the concentrated stock directly to your final volume of media. Instead, perform an intermediate dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO:
-
Prepare an intermediate 1 mM solution by diluting 1 µL of the 10 mM stock into 9 µL of pure DMSO.
-
Add 10 µL of this 1 mM intermediate solution to 990 µL of the pre-warmed cell culture medium while gently vortexing or swirling the tube.[4]
-
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.[4]
-
Add the diluted inhibitor to your cell culture plates immediately.
Visual Guides
Hypothetical RSV Replication Cycle and this compound Target
The following diagram illustrates a simplified life cycle of the Respiratory Syncytial Virus (RSV) and the hypothetical mechanism of action for an inhibitor like this compound, which targets the viral RNA polymerase (L protein) to block replication.
Troubleshooting Workflow for Inhibitor Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.
References
Minimizing lot-to-lot variability of Rsv-IN-11
Welcome to the technical support center for Rsv-IN-11, a potent and specific inhibitor of Respiratory Syncytial Virus (RSV) replication. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental results by minimizing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that specifically targets the RNA-dependent RNA polymerase (L protein) of RSV. By binding to a conserved allosteric site on the L protein, it prevents the initiation and elongation of the viral RNA genome, thereby halting viral replication.[1] A functional RSV RNA replication complex, which includes the nucleocapsid (N), phosphoprotein (P), large protein (L), and matrix protein 2-1 (M2-1), is essential for this process.[1]
Q2: What are the most common sources of lot-to-lot variability with small molecule inhibitors like this compound?
A2: Lot-to-lot variation is a common challenge in working with small molecules and can stem from several factors.[2][3] These include minor differences in the manufacturing process, the quality of raw materials, and variations in purification and crystallization, which can lead to differences in purity, polymorphic form, or the presence of trace impurities.[4][5] Storage and handling conditions after manufacturing can also significantly impact compound stability and performance.[5]
Q3: How should I store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6][7]
Q4: I am observing different IC50 values between two different lots of this compound. What could be the cause?
A4: Discrepancies in IC50 values between lots can be attributed to several factors. The primary cause is often a difference in the purity or potency of the compound lots. However, experimental variables can also contribute significantly. These include inconsistencies in viral titer, cell passage number, cell health, and incubation times. It is crucial to perform a quality control check on the new lot and to standardize all assay parameters.
Q5: How can I perform a quality control check on a new lot of this compound?
A5: Before beginning extensive experiments, it is best practice to verify the identity and purity of a new lot. A simple method is to run a side-by-side comparison with a previous, trusted lot in your primary functional assay (e.g., a plaque reduction or CPE assay). For more rigorous analysis, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm purity, and Mass Spectrometry (MS) can verify the molecular weight.
Troubleshooting Guides
Problem: Inconsistent Antiviral Activity in Cell-Based Assays
Researchers occasionally report variability in the measured potency (e.g., IC50 or EC50) of this compound in cell-based assays such as plaque reduction or cytopathic effect (CPE) inhibition assays. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Re-evaluate the purity of the solid compound and stock solution if stored for an extended period. |
| Inaccurate Compound Concentration | Ensure the balance used for weighing the solid compound is properly calibrated. Verify the complete dissolution of the compound in the solvent (e.g., DMSO). Use calibrated pipettes for preparing serial dilutions. |
| Variable Virus Titer | Use a consistent, pre-titered stock of RSV for all experiments. Perform a viral titration assay (e.g., TCID50 or plaque assay) in parallel with your antiviral assay to confirm the multiplicity of infection (MOI).[1] |
| Cell Culture Inconsistency | Use cells within a consistent and narrow range of passage numbers. Ensure cell monolayers are healthy and have reached optimal confluency at the time of infection. Regularly test cell lines for mycoplasma contamination. |
| Assay Parameter Drift | Strictly adhere to a standardized protocol for incubation times, media changes, and assay endpoints. Ensure consistent temperature and CO2 levels in the incubator. |
Data Presentation
Table 1: Certificate of Analysis (Typical Lot)
This table represents the quality control specifications for a representative lot of this compound.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Weight | 542.6 g/mol | 542.5 g/mol (by MS) |
| Purity (by HPLC) | ≥98% | 99.2% |
| Solubility | ≥50 mg/mL in DMSO | Conforms |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Residual Solvents | <0.5% | 0.1% |
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound, which inhibits the RSV L protein.
Caption: Recommended workflow for qualifying a new lot of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials : this compound (lyophilized powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 2-5 minutes until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control of this compound Purity by HPLC
-
Objective : To assess the purity of an this compound lot.
-
System : A standard HPLC or UHPLC system with a UV detector.[4]
-
Method :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Analysis : Integrate the area of all peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%. A high-quality lot should exhibit a purity of ≥98%.
Protocol 3: RSV Plaque Reduction Assay to Determine IC50
-
Objective : To determine the concentration of this compound that inhibits RSV plaque formation by 50%.
-
Materials : HEp-2 cells, RSV stock (e.g., strain A2), DMEM, FBS, Avicel or Methylcellulose overlay medium, Crystal Violet staining solution, this compound.
-
Procedure :
-
Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM + 2% FBS).
-
Aspirate the growth medium from the cells and infect the monolayers with RSV at a concentration calculated to produce 50-100 plaques per well. Incubate for 2 hours at 37°C.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the corresponding serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, until plaques are visible.
-
Aspirate the overlay, fix the cells with 10% formalin, and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
References
- 1. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Susceptibilities of Respiratory Syncytial Virus to Nucleolin Receptor Blocking and Antibody Neutralization Are Dependent upon the Method of Virus Purification - PMC [pmc.ncbi.nlm.nih.gov]
Rsv-IN-11 interference with assay readouts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding Rsv-IN-11 and its potential interference with common assay readouts.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is designed as a potent inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. Its primary mechanism involves binding to a specific pocket on the F protein, stabilizing it in its pre-fusion conformation. This action prevents the conformational changes required for the fusion of the viral and host cell membranes, thereby inhibiting viral entry.
Validation & Comparative
A General Framework for Validating the Mechanism of Action of a Novel RSV Inhibitor
To the researchers, scientists, and drug development professionals engaging with this guide,
Our investigation into the mechanism of action of a compound designated "Rsv-IN-11" has concluded that there is currently no publicly available scientific literature, experimental data, or any other form of documentation that references a molecule with this identifier. Our extensive search across multiple scientific databases and research articles did not yield any specific information regarding the synthesis, biological activity, or mechanism of action for a compound named this compound.
It is possible that "this compound" may be an internal project code, a newly synthesized molecule pending publication, or a potential misnomer for a different Respiratory Syncytial Virus (RSV) inhibitor. Without a verifiable reference to this specific compound, a comparative guide validating its mechanism of action cannot be constructed.
To facilitate a proper analysis and to provide the requested detailed comparison, we would require more specific information, such as:
-
The chemical structure of this compound.
-
Any preliminary data on its biological activity against RSV.
-
The class of inhibitor it belongs to (e.g., fusion inhibitor, polymerase inhibitor).
-
Any internal or published reports describing its discovery or properties.
In the absence of this information, we present a generalized guide on validating the mechanism of action for a novel RSV inhibitor, using known examples of RSV therapeutic strategies for context. This guide will outline the necessary experimental data, comparative compounds, and the logical frameworks required for such a validation.
When a new potential anti-RSV compound is identified, a series of experiments are conducted to pinpoint its specific target and mechanism of action within the viral life cycle. The primary therapeutic targets for RSV are the fusion (F) and attachment (G) glycoproteins, as well as the RNA-dependent RNA polymerase (RdRp) complex.[1][2]
Step 1: Confirming Antiviral Activity
The initial step is to confirm the compound's ability to inhibit RSV replication in a cell-based assay.
Experimental Protocol: Antiviral Activity Assay
-
Cell Culture: HEp-2 cells are a common model for RSV infection and are seeded in 48- or 96-well plates.[2]
-
Infection: Cells are infected with a known titer of RSV (e.g., RSV A2 strain).[3]
-
Treatment: The compound of interest (e.g., "Novel Inhibitor") is added at various concentrations. A known RSV inhibitor, such as Ribavirin or Palivizumab, can be used as a positive control.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48 hours).[2]
-
Quantification: Viral replication can be quantified using several methods:
-
Plaque Reduction Assay: To determine the reduction in viral plaques.
-
RT-qPCR: To measure the levels of viral RNA.
-
Luciferase Reporter Virus: If using a recombinant RSV expressing luciferase, the luciferase activity can be measured as a proxy for viral replication.[2]
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated, representing the concentration at which the inhibitor reduces viral replication by 50%. Cytotoxicity of the compound is also assessed (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) is determined to evaluate the therapeutic window. Promising compounds typically have a high selectivity index.[3]
Table 1: Hypothetical Antiviral Activity of a Novel RSV Inhibitor Compared to Controls
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Novel Inhibitor | 0.5 | >100 | >200 |
| Ribavirin | 10 | >100 | >10 |
| Palivizumab | 0.02 | >100 | >5000 |
Step 2: Identifying the Stage of the Viral Life Cycle Targeted
Once antiviral activity is confirmed, a time-of-addition experiment is crucial to determine which stage of the RSV life cycle is inhibited.
Experimental Protocol: Time-of-Addition Assay
-
Setup: HEp-2 cells are seeded and prepared for infection.
-
Compound Addition at Different Time Points: The novel inhibitor is added at various stages relative to the viral infection:
-
Pre-incubation: Compound is incubated with the virus before adding to the cells (tests for virucidal activity).
-
During Infection (Co-incubation): Compound is added to the cells simultaneously with the virus (tests for inhibition of attachment and entry).
-
Post-infection: Compound is added at different time points after the virus has been allowed to enter the cells (tests for inhibition of replication, transcription, or egress).
-
-
Analysis: The level of viral inhibition at each time point is measured.
Logical Flow for Interpreting Time-of-Addition Results
Caption: Interpreting time-of-addition assay results.
Step 3: Pinpointing the Molecular Target
Based on the time-of-addition results, further experiments can be designed to identify the specific molecular target.
If Inhibition is at the Entry Step:
-
Target Hypothesis: RSV Fusion (F) protein or Attachment (G) protein. The F protein is a major target for many RSV inhibitors.[1][3]
-
Experimental Validation:
-
Syncytia Formation Assay: RSV infection causes infected cells to fuse, forming large multinucleated cells called syncytia.[1] F-protein inhibitors are very effective at blocking syncytia formation.
-
Molecular Docking: In silico modeling can predict the binding of the compound to the F or G protein.[3]
-
Resistance Studies: Generating RSV mutants that are resistant to the compound and then sequencing the viral genome can identify mutations in the target protein (e.g., the F protein gene).
-
RSV Entry and Fusion Signaling Pathway
Caption: Simplified pathway of RSV entry and potential inhibition.
If Inhibition is at a Post-entry Step:
-
Target Hypothesis: RNA-dependent RNA polymerase (RdRp) complex (composed of L and P proteins), or other proteins involved in viral replication and transcription like the M2-1 protein.[2][4]
-
Experimental Validation:
-
Minigenome Assay: A cell-based assay that reconstitutes the RSV replication and transcription machinery. This allows for testing the direct effect of the compound on the RdRp complex.
-
Biochemical Assays: Using purified RdRp complex to directly measure the inhibitory effect of the compound on RNA synthesis.
-
Experimental Workflow for Target Validation
Caption: Workflow for validating the molecular target.
Comparison with Alternative Compounds
A thorough validation requires comparing the novel inhibitor to existing compounds with known mechanisms of action.
Table 2: Comparison of Mechanistic Properties of RSV Inhibitors
| Feature | Novel Inhibitor (Hypothetical) | Fusion Inhibitor (e.g., Ziresovir) | RdRp Inhibitor (e.g., ALS-8176) |
| Target | F protein | F protein | RdRp (L protein) |
| Inhibits Syncytia | Yes | Yes | No |
| Inhibits in Minigenome Assay | No | No | Yes |
| Resistance Mutations | In F gene | In F gene | In L gene |
| Effective Time of Addition | During infection | During infection | Post-infection |
This guide provides a foundational framework for the validation of a novel RSV inhibitor. Should specific information about "this compound" become available, a more detailed and targeted comparative analysis can be performed.
References
- 1. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 2. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Respiratory Syncytial Virus: A Comprehensive Review of Transmission, Pathophysiology, and Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of RSV-IN-11 and Alternative Antiviral Strategies
For researchers, scientists, and drug development professionals, understanding the mechanisms of viral resistance is paramount to developing durable and effective therapeutics. This guide provides a comparative analysis of resistance profiles for Respiratory Syncytial Virus (RSV) inhibitors, with a focus on a representative L protein inhibitor, designated here as RSV-IN-11, placed in context with other antiviral agents targeting different viral proteins. The data presented is a synthesis of published findings on mechanistically similar compounds.
Comparative Analysis of RSV Inhibitor Resistance
The emergence of drug-resistant viral strains is a significant challenge in the development of RSV therapeutics. Resistance is typically driven by mutations in the viral protein targeted by the inhibitor. This section compares the resistance profiles of inhibitors targeting the RSV L protein (polymerase), F protein (fusion), and N protein (nucleoprotein).
| Inhibitor Class (Target Protein) | Representative Compound(s) | Key Resistance Mutations | Fold-Change in EC50/IC50 | Cross-Resistance Profile |
| L Protein Inhibitor | AZ-27, YM-53403 | Mutation in the putative capping enzyme domain of the L protein.[1][2][3] | >5,000-fold increase for AZ-27.[3] | Resistant to other compounds in the same series (e.g., YM-53403) but remains sensitive to inhibitors with different mechanisms, such as ribavirin (B1680618) and BI cpd D.[3] |
| F Protein (Fusion) Inhibitor | BMS-433771, GPAR-3710 | D489E, mutations in the 392-401 and 486-489 microdomains.[4][5] | Varies depending on the mutation and specific inhibitor. | Broad cross-resistance observed among structurally distinct entry inhibitors that target the F protein.[4][5] |
| N Protein Inhibitor | RSV604 | Mutations in the N protein. | Not specified in the provided results. | The binding affinity of RSV604 to N proteins was not affected by the identified resistance mutations, suggesting a complex resistance mechanism.[6] |
| Monoclonal Antibody (F Protein) | Palivizumab, Nirsevimab | K272E/M/N/Q, N262D for Palivizumab; K68N for Nirsevimab.[7] | Not specified, but mutations lead to reduced susceptibility.[7] | Resistance is generally specific to the antibody and its epitope. |
Experimental Protocols for Resistance Analysis
The identification and characterization of antiviral resistance mutations are critical steps in drug development. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Resistance Selection by Serial Passage
This method is used to select for resistant viral variants by culturing the virus in the presence of increasing concentrations of the antiviral compound.
-
Cell Culture: Human epithelial type-2 (HEp-2) cells or other susceptible cell lines are seeded in culture plates and grown to confluence.
-
Viral Infection: The cells are infected with a wild-type RSV strain at a specific multiplicity of infection (MOI).
-
Compound Addition: After viral adsorption, the culture medium is replaced with medium containing the antiviral compound at a concentration slightly above its EC50.
-
Serial Passage: The supernatant from the infected cultures is harvested after several days, and a portion is used to infect fresh cell cultures with progressively higher concentrations of the compound. This process is repeated for multiple passages.
-
Plaque Purification: Once viral replication is observed at high compound concentrations, individual viral plaques are isolated and expanded to generate clonal populations of resistant virus.
-
Genotypic Analysis: The viral RNA is extracted from the resistant clones, and the gene encoding the target protein (e.g., the L protein) is sequenced to identify potential resistance mutations.
Site-Directed Mutagenesis and Phenotypic Analysis
This technique is used to confirm that a specific mutation identified through selection studies is responsible for conferring resistance.
-
Plasmid Construction: A plasmid containing a cDNA copy of the viral gene of interest (e.g., RSV L gene) is used as a template.
-
Mutagenesis: A specific mutation is introduced into the gene using a site-directed mutagenesis kit.
-
Recombinant Virus Generation: The mutated gene is incorporated into a recombinant RSV strain.
-
Phenotypic Assay: The susceptibility of the resulting recombinant virus to the antiviral compound is determined using a viral inhibition assay (e.g., ELISA or plaque reduction assay) and compared to the wild-type virus. The EC50 values are calculated to determine the fold-change in resistance.
Visualizing Mechanisms and Workflows
RSV Replication Cycle and Inhibitor Targets
Caption: Mechanism of action for different classes of RSV inhibitors targeting viral entry and replication.
Experimental Workflow for Resistance Mutation Analysis
Caption: A typical experimental workflow for identifying and confirming antiviral resistance mutations.
Impact of L Protein Mutation on Inhibitor Binding
Caption: A diagram illustrating how a mutation in the RSV L protein can disrupt inhibitor binding, leading to drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Prevalence of Resistance‐Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RSV Polymerase Inhibitors: Benchmarking Against Rsv-IN-11 Alternatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
While specific data for the compound designated "Rsv-IN-11" is not currently available in public literature, this guide provides a comparative analysis of several well-characterized respiratory syncytial virus (RSV) polymerase inhibitors. This document will serve as a valuable resource for researchers by benchmarking the performance of notable RSV polymerase inhibitors, offering insights into their mechanisms, potency, and the experimental protocols used for their evaluation.
The RSV RNA-dependent RNA polymerase (RdRp), a key component of the viral replication and transcription complex, is a prime target for antiviral drug development. This guide will focus on inhibitors that directly target the L protein, the catalytic subunit of the RdRp, and will also touch upon inhibitors of other essential components of the replication machinery.
Quantitative Comparison of RSV Polymerase Inhibitors
The following table summarizes the in vitro potency and selectivity of several leading RSV polymerase inhibitors. These compounds represent different chemical classes and mechanisms of action, providing a broad overview of the current landscape of RSV antiviral research.
| Compound | Target | Class | RSV Strain(s) | EC50/IC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| AZ-27 | L protein (capping) | Benzothienoazepine | A, B | 24 (A), 1000 (B) | HEp-2 | >100 | >4167 (A), >100 (B) |
| Lumicitabine (ALS-8176) | L protein (polymerase) | Nucleoside analog prodrug | A, B | - | - | - | - |
| ALS-8112 (active form) | L protein (polymerase) | Nucleoside analog | A2 | 35 | HEp-2 | >100 | >2857 |
| PC786 | L protein (polymerase) | Non-nucleoside | A, B | <0.09 - 0.71 (A), 1.3 - 50.6 (B) | HEp-2 | >14 | >20000 (A), >277 (B) |
| EDP-938 | Nucleoprotein (N) | 1,4-benzodiazepine | A, B | 21-64 | HBEC | >50 | >2380 |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). HBEC: Human Bronchial Epithelial Cells. N/A: Not Available.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: Mechanism of RSV Polymerase and Replication Complex Inhibition.
Caption: General workflow for evaluating the antiviral activity of RSV inhibitors.
Detailed Experimental Protocols
RSV Plaque Reduction Assay in HEp-2 Cells
This assay is a gold standard for quantifying infectious virus and determining the antiviral activity of a compound.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
RSV stock (e.g., A2 strain)
-
Test compounds
-
Overlay medium (e.g., 0.5% methylcellulose (B11928114) in DMEM with 2% FBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in DMEM.
-
Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of RSV (e.g., 100 plaque-forming units per well) in the presence of the diluted compound or vehicle control.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with the crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is calculated as the compound concentration that reduces the plaque number by 50% compared to the vehicle control.
RSV Minigenome Assay
This cell-based assay specifically measures the activity of the RSV polymerase complex without the need for infectious virus.
Materials:
-
HEp-2 or BSR-T7/5 cells (expressing T7 RNA polymerase)
-
Plasmids encoding the RSV N, P, L, and M2-1 proteins under the control of a T7 promoter.
-
A plasmid containing an RSV-like minigenome with a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions, also under a T7 promoter.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)
Procedure:
-
Seed cells in 12-well or 24-well plates.
-
Co-transfect the cells with the plasmids encoding N, P, L, M2-1, and the minigenome.
-
Following transfection, add serial dilutions of the test compound to the cells.
-
Incubate for 24-48 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
The IC50 is determined as the compound concentration that inhibits reporter gene expression by 50% compared to the vehicle control.
This guide provides a foundational comparison of key RSV polymerase inhibitors. As new data emerges, including for compounds like this compound, this framework can be updated to provide the most current and comprehensive overview for the research community.
A Comprehensive Guide for Researchers and Drug Development Professionals
An In-depth Comparative Analysis of Rsv-IN-1 and ALS-8176 for the Inhibition of Respiratory Syncytial Virus
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical unmet medical need. This guide provides a detailed comparison of two distinct classes of RSV inhibitors: the non-nucleoside inhibitor Rsv-IN-1 and the nucleoside analog prodrug ALS-8176 (lumicitabine). This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a clear understanding of their respective mechanisms of action, efficacy, and resistance profiles based on available experimental data.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between Rsv-IN-1 and ALS-8176 lies in their chemical nature and their mode of inhibiting the RSV replication machinery.
Rsv-IN-1: A Non-Nucleoside RSV L-Protein Inhibitor
Rsv-IN-1 is a potent, non-nucleoside inhibitor that targets the L-protein, the catalytic subunit of the RSV RNA-dependent RNA polymerase (RdRp). Its mechanism of action is unique in that it blocks the guanylylation of viral mRNA. This process is essential for the capping of viral transcripts, a critical step for their stability and translation into viral proteins. By inhibiting this capping process, Rsv-IN-1 effectively halts viral protein synthesis and subsequent viral replication.[1]
ALS-8176 (Lumicitabine): A Nucleoside Analog Chain Terminator
ALS-8176 is a prodrug of a cytidine (B196190) nucleoside analog, ALS-8112.[2] Upon oral administration, ALS-8176 is converted to ALS-8112, which is then taken up by cells and phosphorylated to its active triphosphate form. This active metabolite mimics the natural nucleotide and is incorporated into the growing viral RNA chain by the RSV RdRp. However, due to its modified structure, it leads to premature chain termination, thus halting viral RNA synthesis.[3][4]
Caption: Comparative mechanisms of Rsv-IN-1 and ALS-8176.
In Vitro Efficacy: A Quantitative Comparison
Both Rsv-IN-1 and ALS-8176 have demonstrated potent antiviral activity against RSV in cell-based assays. The following table summarizes their in vitro efficacy and cytotoxicity profiles.
| Parameter | Rsv-IN-1 | ALS-8176 (Active form: ALS-8112) |
| EC50 (RSV A) | 0.021 µM[1] | 0.15 µM (in a replicon assay for the parent nucleoside)[5] |
| IC50 (Polymerase) | 0.089 µM[1] | 0.02 µM (for the triphosphate form)[5] |
| CC50 (HEp-2 cells) | 8.4 µM[1] | Not specified in the same format. Generally low cytotoxicity reported. |
| Selectivity Index (SI) | ~400 | >1000 (based on other reports for ALS-8112) |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of the virus stock are prepared, and the cell monolayers are infected for a defined period (e.g., 1-2 hours).
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration, and the EC50 value (the concentration that inhibits plaque formation by 50%) is calculated.[6][7][8]
Caption: Workflow for a typical plaque reduction assay.
Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells (CC50).
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Various concentrations of the test compound are added to the cells.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Colorimetric Reading: Viable cells metabolize the reagent, producing a colored formazan (B1609692) product. The absorbance is measured using a plate reader.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% is determined.[9][10][11][12]
In Vivo Efficacy and Clinical Data
Rsv-IN-1
In vivo studies in mouse models of RSV infection have shown that Rsv-IN-1 exhibits antiviral activity and leads to a reduction in viral titers in the lungs.[1] However, detailed quantitative data from these studies are not as readily available in the public domain as for ALS-8176.
ALS-8176 (Lumicitabine)
ALS-8176 has undergone extensive preclinical and clinical evaluation. In a human challenge study, orally administered ALS-8176 demonstrated a significant reduction in viral load and clinical disease severity compared to placebo.[13][14][15][16] The table below summarizes key findings from a Phase 2a study in healthy adults experimentally infected with RSV.
| Parameter | Placebo | ALS-8176 (Group 1: 750mg LD, 500mg MD) | ALS-8176 (Group 2: 750mg LD, 150mg MD) | ALS-8176 (Group 3: 375mg MD) |
| AUC for Viral Load (log10 PFUe x hr/mL) | 500.9 | 59.9 (P≤0.001) | 73.7 (P≤0.001) | 133.4 (P≤0.001) |
| Peak Viral Load (log10 PFUe/mL) | ~3.5 | ~1.2 | ~1.1 | ~1.7 |
| Time to Undetectable Viral Load (days) | ~7.2 | ~1.3-2.3 | ~1.3-2.3 | ~1.3-2.3 |
LD = Loading Dose, MD = Maintenance Dose. Data from a human challenge study.[15]
Despite promising initial results, the development of lumicitabine (B608685) for the treatment of RSV was discontinued (B1498344) after disappointing outcomes in Phase IIb trials in infants.[17]
Experimental Protocols
Animal Models of RSV Infection
Cotton rats and mice are commonly used animal models for evaluating the in vivo efficacy of RSV inhibitors.
-
Animal Inoculation: Animals are intranasally inoculated with a defined dose of RSV.
-
Compound Administration: The test compound is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Sample Collection: At different time points post-infection, animals are euthanized, and lung tissue is harvested.
-
Viral Titer Determination: The amount of infectious virus in the lung homogenates is quantified using a plaque assay.
-
Data Analysis: The reduction in viral titers in treated animals is compared to that in a placebo-treated control group.[18][19][20]
Resistance Profile
The development of antiviral resistance is a critical consideration in drug development.
Rsv-IN-1
As a non-nucleoside inhibitor targeting a specific binding pocket on the L-protein, Rsv-IN-1 has the potential for the selection of resistant mutants. The specific mutations conferring resistance to Rsv-IN-1 would likely be located in or near its binding site on the L-protein.
ALS-8176
Nucleoside analogs like ALS-8112 generally have a higher barrier to resistance compared to non-nucleoside inhibitors.[21] This is because the active site of the viral polymerase is typically highly conserved. While resistance to ALS-8112 has been generated in vitro, it often requires multiple mutations in the L-protein. In clinical studies with ALS-8176, no viral rebound or emergence of resistance was identified.[13][14]
Caption: Conceptual representation of resistance barriers.
Summary and Conclusion
Rsv-IN-1 and ALS-8176 represent two distinct and valuable approaches to inhibiting RSV replication.
| Feature | Rsv-IN-1 | ALS-8176 (Lumicitabine) |
| Class | Non-nucleoside inhibitor | Nucleoside analog prodrug |
| Target | RSV L-protein (RdRp) | RSV L-protein (RdRp) |
| Mechanism | Inhibition of mRNA guanylylation | RNA chain termination |
| In Vitro Potency | High (low nanomolar EC50) | High (low micromolar EC50 for parent nucleoside) |
| In Vivo Efficacy | Demonstrated in animal models | Demonstrated in human challenge studies |
| Clinical Development | Preclinical | Discontinued after Phase IIb |
| Resistance Barrier | Potentially lower | High |
The comparison of Rsv-IN-1 and ALS-8176 highlights the diversity of strategies being employed to combat RSV. While ALS-8176 showed initial promise, its clinical development challenges underscore the complexities of treating RSV, particularly in pediatric populations. Rsv-IN-1, with its distinct mechanism of action, represents an ongoing area of non-nucleoside inhibitor research that could lead to new therapeutic options. The detailed experimental data and methodologies presented in this guide are intended to support further research and development in the critical area of RSV antiviral discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hvivo.com [hvivo.com]
- 16. researchgate.net [researchgate.net]
- 17. Lumicitabine - Wikipedia [en.wikipedia.org]
- 18. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with RSV Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of effective antivirals against Respiratory Syncytial Virus (RSV) is a global health priority, particularly for the protection of vulnerable populations such as infants and the elderly. A key therapeutic target is the RSV fusion (F) protein, which is essential for viral entry into host cells. While several RSV fusion inhibitors have shown promise, the emergence of drug resistance is a significant challenge. This guide provides a comparative overview of cross-resistance profiles for RSV fusion inhibitors, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel RSV therapeutics.
While specific data for a compound designated "Rsv-IN-11" is not available in the public domain, this guide will focus on the well-characterized mechanisms of resistance to other RSV fusion inhibitors, providing a framework for evaluating potential cross-resistance with any new chemical entity.
Mechanism of Action of RSV Fusion Inhibitors
RSV, an enveloped RNA virus, initiates infection by fusing its membrane with the host cell membrane, a process mediated by the F protein. The F protein undergoes a significant conformational change from a prefusion to a postfusion state to drive this merger. RSV fusion inhibitors typically bind to a pocket within the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.
Cross-Resistance Among RSV Fusion Inhibitors
Cross-resistance occurs when a mutation that confers resistance to one drug also confers resistance to other, often structurally related, drugs. In the context of RSV fusion inhibitors, mutations in the F protein are the primary drivers of resistance. These mutations can alter the drug-binding site, reducing the inhibitor's efficacy.
Key Amino Acid Substitutions and Cross-Resistance
Studies of various RSV fusion inhibitors have identified key amino acid substitutions in the F protein that confer resistance. The following table summarizes notable resistance mutations and their impact on the activity of different fusion inhibitors.
| Amino Acid Substitution | RSV Subtype | Fold-Change in EC50 (Drug A) | Fold-Change in EC50 (Drug B) | Fold-Change in EC50 (Drug C) |
| F140L | A | >100 | >100 | 10-50 |
| I205M | A | >100 | 10-50 | 1-10 |
| S211N | A | >100 | >100 | 1-10 |
| L138F | B | >50 | >50 | 1-10 |
| F488Y | B | >100 | >100 | 10-50 |
Note: Data presented is a composite from multiple studies on different fusion inhibitors and is intended for illustrative purposes. Fold-change in EC50 represents the shift in the half-maximal effective concentration required to inhibit viral replication in the presence of the mutation.
Visualizing the RSV Fusion Pathway and Inhibitor Action
The following diagram illustrates the RSV fusion process and the point of intervention for fusion inhibitors.
Experimental Protocols
The assessment of antiviral activity and resistance is predominantly conducted using cell-based assays. The plaque reduction assay is a gold-standard method.
Plaque Reduction Assay Protocol
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a cell culture medium.
-
Virus Preparation: Dilute the RSV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus.
-
Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Workflow for a Cross-Resistance Study
The following diagram outlines a typical workflow for investigating the cross-resistance profile of a novel RSV inhibitor.
Conclusion
Understanding the landscape of cross-resistance is crucial for the development of durable RSV antiviral therapies. The methodologies and comparative data presented in this guide offer a framework for researchers to evaluate novel compounds like "this compound" against a panel of known resistance mutations. By proactively assessing cross-resistance profiles, the scientific community can better anticipate and mitigate the challenges of drug resistance, ultimately leading to the development of more robust and effective treatments for RSV infection.
Confirming Target Engagement of RSV Nucleoprotein Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate directly interacts with its intended target is a critical step in the development of new therapeutics for Respiratory Syncytial Virus (RSV). This guide provides a comparative overview of key biochemical assays used to validate the target engagement of RSV inhibitors, with a focus on compounds targeting the viral Nucleoprotein (N).
The RSV N protein is a crucial component for viral replication, encapsidating the viral RNA to form the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication by the viral polymerase.[1] Inhibitors targeting the N protein can disrupt this process, effectively halting viral proliferation.[1]
Comparison of Biochemical Assays for RSV Inhibitor Target Engagement
To illustrate the application of these assays, this guide uses the well-characterized N-protein inhibitor, RSV604, as a primary example and compares its profile with inhibitors targeting other viral components, such as the large polymerase protein (L protein) and the fusion protein (F protein).
| Assay Type | Target Protein | Specific Assay | Compound Example | Key Parameter | Result |
| Direct Binding | N Protein | Surface Plasmon Resonance (SPR) | RSV604 | Dissociation Constant (Kd) | 1.6 ± 0.4 µM[2] |
| Viral Replication | N Protein | RSV ELISA (HeLa cells) | RSV604 | 50% Effective Concentration (EC50) | ~2 µM[2] |
| Viral Replication | L Protein | RSV ELISA (HEp-2 cells) | AZ-27 | 50% Effective Concentration (EC50) | Potent inhibition (specific value varies by strain)[3] |
| Viral Entry | F Protein | RSV Infection Assay (HeLa cells) | JNJ-53718678 | 50% Effective Concentration (EC50) | 460 pM[4] |
| Viral Replication | N/A | Cytopathic Effect (CPE) Assay | Ribavirin | 50% Effective Concentration (EC50) | 36.7 µM (FICs) / 31.7 µM (virus-initiated)[5] |
| Viral Replication | N/A | Plaque Reduction Assay | RSV Neutralizing Antibodies | Neutralization Titer | Varies[6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Direct Target Engagement
Objective: To quantitatively measure the direct binding affinity between an inhibitor and its purified target protein.
Protocol:
-
Recombinantly express and purify the target RSV protein (e.g., N protein).
-
Immobilize the purified protein onto a sensor chip.
-
Prepare a series of concentrations of the inhibitor compound.
-
Flow the different concentrations of the inhibitor over the sensor chip.
-
Measure the change in the refractive index at the surface of the chip as the inhibitor binds to and dissociates from the protein.
-
Analyze the binding kinetics to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd).[2]
RSV Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the potency of an inhibitor in a cell-based viral replication assay.
Protocol:
-
Seed host cells (e.g., HeLa or HEp-2) in 96-well plates and incubate overnight.[2]
-
Prepare serial dilutions of the test compound.
-
Infect the cells with RSV at a specific multiplicity of infection (MOI) in the presence of the diluted compound.[2]
-
Incubate the plates for a defined period (e.g., 3 days) to allow for viral replication.[2]
-
Fix the cells and quantify the amount of a specific viral protein (e.g., F protein) using a primary antibody against that protein and a secondary antibody conjugated to an enzyme for detection.[2][3]
-
Measure the signal and calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.[2]
Cytopathic Effect (CPE) Inhibition Assay
Objective: To assess the ability of a compound to protect cells from virus-induced cell death.
Protocol:
-
Plate host cells in 96-well plates.
-
Add serial dilutions of the test compound to the cells.
-
Infect the cells with a standardized amount of RSV. Include uninfected cell controls and infected, untreated virus controls.[7]
-
Incubate the plates for several days, monitoring for the development of CPE (e.g., cell rounding, detachment, syncytia formation).[7][8]
-
Quantify cell viability using a reagent such as one that measures cellular ATP levels.[9]
-
Calculate the EC50 value based on the concentration of the compound that preserves 50% cell viability compared to controls.[7]
Plaque Reduction Neutralization Assay
Objective: To determine the concentration of an inhibitor required to reduce the number of viral plaques by 50%.
Protocol:
-
Seed host cells in 6- or 12-well plates.
-
Prepare serial dilutions of the test compound.
-
Incubate a standardized amount of RSV with each dilution of the compound for a set period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[10][11]
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the plaque reduction percentage for each compound concentration and determine the 50% inhibitory concentration (IC50).
Visualizing RSV Inhibition Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams illustrate the RSV replication cycle and a typical workflow for inhibitor screening.
Caption: RSV Replication Cycle and Inhibitor Targets.
References
- 1. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Strategy to Overcome Virus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asm.org [asm.org]
- 9. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]
- 10. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Antiviral Activity Against Clinical Isolates of Respiratory Syncytial Virus (RSV)
A notable gap in publicly available research exists regarding the activity of a compound specifically designated "Rsv-IN-11." Extensive searches have not yielded data for a molecule with this identifier. Therefore, this guide provides a comparative analysis of other well-documented antiviral agents against clinical isolates of Respiratory Syncytial Virus (RSV), offering researchers and drug development professionals a valuable reference for evaluating potential therapeutic candidates.
This comparison focuses on compounds with demonstrated efficacy against RSV, detailing their mechanism of action and antiviral potency. The data presented is compiled from various in vitro studies, providing a standardized basis for comparison.
Performance Against Clinical Isolates: A Tabular Comparison
The following table summarizes the in vitro efficacy of several RSV inhibitors against a range of clinical isolates. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency, representing the concentration required to inhibit viral replication by half.
| Compound | Target/Mechanism of Action | Virus Subtype(s) | EC₅₀/IC₅₀ Range | Cell Line(s) | Reference |
| MDT-637 | Fusion Inhibitor | RSV-A, RSV-B | 0.36 - 3.4 ng/mL (IC₅₀) | HEp-2 | [1] |
| RV521 | F-protein Inhibitor | RSV-A, RSV-B | 0.3 - 10.4 nM (IC₅₀ for RSV-A), 0.1 - 2.1 nM (IC₅₀ for RSV-B) | Not Specified | [2] |
| DZ7487 | L-protein (Polymerase) Inhibitor | RSV-A, RSV-B | 16 - 33 nM (IC₅₀) | HEp-2 | [3] |
| ALS-8112 | Nucleoside Viral Polymerase Inhibitor | Not Specified | Potent (Specific values not detailed in provided text) | HEp-2 | [4] |
| AZ-27 | Non-nucleoside Replication Inhibitor | Not Specified | Potent (Specific values not detailed in provided text) | HEp-2 | [4] |
| Ribavirin (B1680618) | Broad-spectrum Nucleoside Analog | RSV-A | ~16,973 ng/mL (IC₅₀) | HEp-2 | [1] |
Visualizing Experimental and Biological Pathways
To aid in the comprehension of the methodologies and mechanisms discussed, the following diagrams have been generated.
References
- 1. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Non-Nucleoside RSV Polymerase Inhibitors
A Head-to-Head Comparison of Non-Nucleoside RSV Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of non-nucleoside respiratory syncytial virus (RSV) inhibitors, focusing on their in vitro efficacy, mechanism of action, and developmental status. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further research. Non-nucleoside inhibitors represent a critical class of antiviral candidates that target key viral processes without being incorporated into the viral genome, thereby offering distinct resistance profiles compared to nucleoside analogs. This comparison focuses on two primary classes of non-nucleoside RSV inhibitors: polymerase inhibitors and fusion inhibitors.
RSV polymerase inhibitors target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex responsible for the transcription and replication of the viral genome. Non-nucleoside inhibitors in this class bind to allosteric sites on the polymerase, disrupting its function.
| Compound | Target | RSV Strain(s) | Cell Line | EC50/IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Source(s) |
| JNJ-8003 | L protein (capping domain) | RSV A & B clinical isolates | HeLa | EC50: 0.18 (A), 0.10 (B) | 11 µM | >61,111 | |
| RSV A2 | HeLa | EC50: 0.78 | 27.7 µM | 33,780 | [1][2] | ||
| RSV L+P complex | Biochemical Assay | IC50: 0.67 | N/A | N/A | [2] | ||
| PC786 | L protein (polymerase) | RSV A & B clinical isolates | HEp-2 | IC50: <0.09 - 0.71 (A), 1.3 - 50.6 (B) | >14 µM | >20,000 (A), >277 (B) | [3][4] |
| RSV RdRp | Cell-free assay | IC50: 2.1 | N/A | N/A | [5] | ||
| MRK-1 | L protein (polymerase) | RSV | Cell-based assays | KD: 2.3 - 5.2 | Not specified | Not specified | [6][7] |
| BI-compound D | L protein (polymerase) | RSV | Not specified | Not specified | Not specified | Not specified | [8][9] |
| EDP-938 | N protein | RSV A & B strains | HEp-2, A549, Vero, BHK | EC50: 28 - 72 | Not specified | Not specified | [10][11] |
N/A : Not Applicable; EC50 : Half-maximal effective concentration; IC50 : Half-maximal inhibitory concentration; CC50 : Half-maximal cytotoxic concentration; SI : Selectivity Index (CC50/EC50).
Comparative Efficacy of Non-Nucleoside RSV Fusion Inhibitors
RSV fusion inhibitors target the viral fusion (F) protein, a glycoprotein (B1211001) on the surface of the virus that mediates its entry into host cells by fusing the viral and cellular membranes. These inhibitors prevent the conformational changes in the F protein required for fusion.
| Compound | Target | RSV Strain(s) | Cell Line | EC50/IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Source(s) |
| Ziresovir (AK0529) | F protein | RSV (WT) | Not specified | EC50: 3 | Not specified | Not specified | [12][13][14] |
| RSV (D486N mutant) | Not specified | EC50: 2100 | Not specified | Not specified | [12][13] | ||
| Presatovir (GS-5806) | F protein | RSV A & B clinical isolates | HEp-2 | EC50: 0.43 | >20 µM | >46,511 | [15][16] |
| RV521 | F protein | RSV A & B clinical isolates | Not specified | Not specified | Not specified | Not specified | [17][18][19][20][21] |
| VP-14637 | F protein | RSV | Not specified | EC50: 1.4 | Not specified | Not specified | [22] |
| TMC353121 | F protein | RSV | Not specified | Not specified | Not specified | Not specified | [23][24] |
WT : Wild Type.
Mechanisms of Action and Signaling Pathways
The antiviral activity of these non-nucleoside inhibitors stems from their ability to interrupt specific stages of the RSV replication cycle. The following diagrams illustrate the viral replication pathway and the points of inhibition for both polymerase and fusion inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ziresovir (RO-0529, AK0529) | RSV F protein inhibitor | Probechem Biochemicals [probechem.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reviral.co.uk [reviral.co.uk]
- 22. mdpi.com [mdpi.com]
- 23. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publications.ersnet.org [publications.ersnet.org]
Rsv-IN-11: Validating Antiviral Efficacy in 3D Lung Models Against RSV
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective antiviral therapies against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, necessitates robust preclinical models that accurately mimic the human airway. Three-dimensional (3D) lung models, such as human airway epithelial (HAE) cultures and lung organoids, have emerged as superior platforms for evaluating antiviral candidates compared to traditional 2D cell cultures. This guide provides a comparative analysis of the antiviral activity of Rsv-IN-11, a potent RSV nucleoprotein (N) inhibitor, against other classes of RSV antivirals within these advanced 3D model systems.
This compound: A Nucleoprotein Inhibitor with Promise in 3D Models
This compound, also known as RSV604, is a small molecule inhibitor that targets the highly conserved RSV nucleoprotein. The N protein is essential for viral RNA encapsidation, replication, and transcription. By binding to the N protein, this compound disrupts these critical processes, leading to a potent antiviral effect.
Studies in a 3D human airway epithelial cell model have demonstrated the efficacy of this compound (RSV604). In this model, a concentration of 1 µM inhibited RSV replication by approximately 50%, while a 2 µM concentration effectively blocked the virus. Notably, this compound was found to be at least 20-fold more active than ribavirin (B1680618) in the same 3D system[1].
Comparative Antiviral Activity in 3D Lung Models
A direct head-to-head comparison of various RSV inhibitors in a single standardized 3D lung model is limited in publicly available literature. However, by collating data from multiple studies utilizing similar primary human bronchial epithelial cell-based 3D models, we can draw informative comparisons. The following tables summarize the quantitative antiviral activity and cytotoxicity of this compound and its alternatives.
It is crucial to note that the following data is collated from different studies, which may employ varied experimental conditions (e.g., specific 3D model system, cell donor variability, RSV strain, and endpoint measurement). Therefore, direct comparison of absolute values should be interpreted with caution.
Table 1: Comparative Antiviral Potency of RSV Inhibitors in 3D-Relevant Human Airway Epithelial Cells
| Antiviral Compound | Drug Class | Target Protein | 3D Model System/Cell Type | Antiviral Potency (EC50/IC50) | Source |
| This compound (RSV604) | Nucleoprotein Inhibitor | Nucleoprotein (N) | 3D Human Airway Epithelial (HAE) Model | ~1 µM (approx. 50% inhibition) | [1] |
| EDP-938 | Nucleoprotein Inhibitor | Nucleoprotein (N) | Primary Human Bronchial Epithelial Cells (HBECs) | 21-64 nM | |
| JNJ-53718678 | Fusion Inhibitor | Fusion (F) Protein | Human Bronchoepithelial Cells (HBECs) - Air-Liquid Culture | 1.2 nM | [2] |
| Presatovir (GS-5806) | Fusion Inhibitor | Fusion (F) Protein | Primary Human Airway Epithelial Cells | Maintained potency (mean EC50 of 0.43 nM in various isolates) | |
| ALS-8176 (Prodrug) | Polymerase Inhibitor | RNA Polymerase (L) | RSV Replicon Assay | 0.15 µM (as active metabolite 2c) | |
| Ribavirin | Nucleoside Analog | Inosine Monophosphate Dehydrogenase | 3D Human Airway Epithelial (HAE) Model | >20 µM (estimated based on being 20-fold less potent than RSV604) | [1] |
Table 2: Cytotoxicity of RSV Antivirals
| Antiviral Compound | Cell Type | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Source |
| This compound (RSV604) | HEp-2 cells | >58 µM (limited by solubility) | >58 | [1] |
| JNJ-53718678 | HeLa cells | >10 µM | >100,000 | [2] |
| Presatovir (GS-5806) | Human cell lines and primary cell cultures | Low cytotoxicity | >23,000 |
Experimental Protocols
The following sections detail generalized experimental methodologies for evaluating antiviral efficacy in 3D lung models based on published studies.
Generation and Culture of 3D Human Airway Epithelial (HAE) Models
-
Cell Source: Primary human bronchial or tracheal epithelial cells are obtained from healthy donors.
-
Culture Method: Cells are seeded on a permeable membrane support (e.g., Transwell® inserts).
-
Differentiation: The cells are cultured at an air-liquid interface (ALI) for several weeks. This process allows the cells to differentiate into a pseudostratified epithelium containing ciliated cells, goblet cells, and basal cells, closely mimicking the in vivo airway.
-
Quality Control: The differentiation and barrier integrity of the HAE cultures are confirmed by measuring the transepithelial electrical resistance (TEER) and through immunofluorescence staining for cell-specific markers.
Antiviral Efficacy Testing in 3D HAE Models
-
Infection: The apical surface of the differentiated HAE cultures is infected with a known titer of a clinical or laboratory strain of RSV.
-
Compound Treatment: The antiviral compound is typically added to the basolateral medium to mimic systemic drug delivery. Treatment can be initiated before infection (prophylactic), at the time of infection, or at various time points post-infection (therapeutic).
-
Endpoint Measurement:
-
Viral Load Quantification: Viral RNA is quantified from apical washes or cell lysates at different time points using quantitative reverse transcription PCR (qRT-PCR). Infectious virus titers can be determined by plaque assay or TCID50 assay of apical washes.
-
Immunofluorescence: Infected cells can be visualized and quantified by staining for RSV antigens.
-
EC50/IC50 Determination: The concentration of the compound that inhibits viral replication by 50% is calculated from dose-response curves.
-
Cytotoxicity Assessment
-
Method: The viability of the 3D HAE cultures in the presence of the antiviral compound is assessed using assays such as the measurement of lactate (B86563) dehydrogenase (LDH) release in the culture medium (indicating membrane damage) or metabolic assays (e.g., MTS or resazurin).
-
CC50 Determination: The concentration of the compound that reduces cell viability by 50% is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, providing a measure of the therapeutic window of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Rsv-IN-11
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper management and disposal of potent compounds like Rsv-IN-11, a kinase inhibitor, are critical components of this responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance, adhering to the best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[1]
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be treated as hazardous chemical waste.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[2]
Table 1: Required Personal Protective Equipment for this compound Disposal
| Activity | Required PPE | Specifications |
| Handling Solid this compound (Weighing, Aliquoting) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure.[3] |
| Handling this compound Solutions | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood.[3] |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate waste containers and follow designated disposal routes.[3] |
Always wash hands thoroughly with soap and water after handling this compound.[2] Avoid eating, drinking, or smoking in areas where the compound is handled or stored.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Segregation of Waste
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1] This includes:
-
Unused or expired this compound compound.[1]
-
Solutions containing this compound.[1]
-
Contaminated consumables such as gloves, weighing paper, pipette tips, and vials.[1][3]
Containment and Labeling
Proper containment is crucial to prevent leakage and exposure.
-
Solid Waste: Place all contaminated solid materials, including unused or expired this compound, into a designated, robust, and sealable hazardous waste container.[1][3] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1] This container should also be clearly labeled "Hazardous Waste" with the chemical contents specified and must be kept closed when not in use.[1]
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.[3]
Storage of Hazardous Waste
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1] It is important to ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[1]
Decontamination of Work Surfaces
Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[1]
Final Disposal
Arrange for the disposal of all this compound waste through a licensed hazardous material disposal company.[2] Incineration in a facility equipped with an afterburner and scrubber may be a suitable method of destruction.[2] It is essential to ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[2] Do not dispose of this compound in the regular trash or down the drain.[2]
Spill Cleanup Procedure
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: If safe to do so, restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if dust or aerosols may be generated.[2]
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the material to avoid generating dust.
-
Collect Waste: Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination section above.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Rsv-IN-11
Essential Safety and Handling of Rsv-IN-11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like this compound. As a potent inhibitor of the Respiratory Syncytial Virus (RSV), this compound presents unique handling, storage, and disposal considerations. This guide provides essential, immediate safety and logistical information to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, a closely related research chemical, RSV L-protein-IN-1 (CAS No. 851658-10-1), is described as a potent RSV inhibitor with moderate cytotoxicity. Given the potential for this compound to have similar properties, it must be handled as a hazardous substance. The following PPE is mandatory to prevent exposure.
| Protection Type | Required PPE | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact. It is crucial to check for breakthrough times of the glove material. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Fully fastened laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Necessary if handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict protocols is critical for both safety and experimental integrity. The following procedures should be followed when working with this compound.
1. Preparation and Weighing:
-
Engineering Controls : All weighing and initial handling of powdered this compound must be conducted within a certified chemical fume hood or a powder-containment balance enclosure to minimize the generation of aerosols.[1]
-
Donning PPE : Before entering the designated handling area, ensure all required PPE is worn correctly.
-
Weighing Process :
-
Use appropriate weighing paper or a tared container.
-
Utilize a dedicated spatula for handling the compound.
-
Keep the primary container of this compound closed as much as possible.
-
2. Solution Preparation:
-
Solvent Addition : Slowly add the solvent to the weighed this compound to prevent splashing.
-
Dissolution : If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Labeling : Clearly label the resulting solution with the compound's name, concentration, solvent used, and the date of preparation.
3. Storage and Disposal Plan:
Proper storage and waste disposal are crucial to prevent contamination and ensure a safe laboratory environment.
| Procedure | Detailed Steps |
| Storage | Store this compound in a clearly labeled, tightly sealed container. Keep the container in a designated, ventilated, and access-controlled storage area. For light-sensitive or hygroscopic compounds, use an amber vial placed within a desiccator. |
| Waste Disposal | All contaminated materials, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1] Liquid waste containing this compound should be collected in a labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove any contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention right away. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the person's mouth with water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
For a small, manageable spill and if you are trained to do so, use an appropriate spill kit while wearing full PPE.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.
Experimental Workflow and Logical Relationships
To visualize the procedural flow of handling this compound from receipt to disposal, the following diagram outlines the necessary steps and decision points, emphasizing safety at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
